DSO-5a
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C23H24N2O7 |
|---|---|
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
[1-[5-(hydroxyamino)-1,4-dimethoxy-8-nitrosonaphthalen-2-yl]-2,2-dimethylbut-3-enyl] furan-2-carboxylate |
InChI |
InChI=1S/C23H24N2O7/c1-6-23(2,3)21(32-22(26)16-8-7-11-31-16)13-12-17(29-4)18-14(24-27)9-10-15(25-28)19(18)20(13)30-5/h6-12,21,24,27H,1H2,2-5H3 |
Clé InChI |
WUXGQZUWKGBOKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=C)C(C1=C(C2=C(C=CC(=C2C(=C1)OC)NO)N=O)OC)OC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Molecular Mechanism of DSO-5a: A Potent BRS-3 Agonist for Metabolic Regulation
Shanghai, China - DSO-5a, a novel small molecule, has been identified as a potent and selective agonist for the bombesin (B8815690) receptor subtype-3 (BRS-3), a G protein-coupled receptor implicated in metabolic control. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its signaling pathways, experimental validation, and potential as a therapeutic agent for type 2 diabetes.
This compound, chemically known as Dimethyl shikonin (B1681659) oxime 5a, activates BRS-3, leading to a cascade of downstream signaling events that modulate glucose homeostasis.[1] Its mechanism is primarily centered on the activation of Gαq protein-coupled receptor pathways, resulting in the stimulation of phospholipase C (PLC) and subsequent downstream signaling.[1]
Core Mechanism: BRS-3 Activation and Downstream Signaling
This compound's therapeutic potential stems from its high affinity and selectivity for BRS-3. Upon binding, it initiates a conformational change in the receptor, triggering the activation of associated Gq proteins. This activation leads to the stimulation of PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. This transient increase in intracellular calcium concentration is a key signaling event that mediates various cellular responses.[2][3]
Simultaneously, DAG activates protein kinase C (PKC), which, along with the elevated intracellular calcium levels, contributes to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[3] The phosphorylation and activation of ERK1/2 play a crucial role in regulating gene expression and cellular processes involved in metabolism.
A significant finding is that the activation of BRS-3 by this compound leads to the upregulation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) activity.[1][3] PPAR-γ is a nuclear receptor that is a key regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. This upregulation of PPAR-γ activity is a critical link between BRS-3 activation and the observed improvements in glucose homeostasis.
The physiological relevance of this mechanism is underscored by in vivo studies. In mouse models, oral administration of this compound has been shown to improve glucose tolerance.[1][3] Crucially, this effect is absent in BRS-3 knockout mice, confirming that the therapeutic action of this compound is mediated through its specific interaction with this receptor.[3]
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound have been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data.
| Cell Line | Assay | Parameter | Value | Reference |
| hBB3-H1299 | IP-1 Accumulation | pEC50 | 8.4 | [2] |
| hBB3-H1299 | Calcium Response | pEC50 | 7.96 | [2] |
| mBB3-HEK | IP-1 Accumulation | pEC50 | 7.26 | [2] |
| B16 | IP-1 Accumulation | pEC50 | 9.36 | [2] |
| hBB3-HEK | IP-1 Accumulation | pEC50 | 8.49 | [3] |
| hBB3-HEK | Calcium Response | pEC50 | 7.96 | [3] |
| mBB3-HEK | IP-1 Accumulation | pEC50 | 7.26 | [3] |
| mBB3-HEK | Calcium Response | pEC50 | 7.17 | [3] |
Table 1: In Vitro Activity of this compound
| Animal Model | Experiment | Dose of this compound | Effect | Reference |
| C57BL/6 Mice | Glucose Challenge | 3 mg/kg | Reduction in blood glucose excursion | [2] |
| C57BL/6 Mice | Glucose Challenge | 10 mg/kg | Dose-dependent reduction in blood glucose excursion | [2] |
| C57BL/6 Mice | Glucose Challenge | 30 mg/kg | Dose-dependent reduction in blood glucose excursion | [2] |
| db/db Mice | Chronic Dosing | 10 mg/kg/day | Reduction in blood glucose concentration | [3] |
Table 2: In Vivo Efficacy of this compound
Signaling and Experimental Workflow Diagrams
To visually represent the complex processes involved in this compound's mechanism of action and its experimental validation, the following diagrams have been generated.
Caption: this compound signaling pathway upon binding to the BRS-3 receptor.
Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound's mechanism of action.
In Vitro IP-1 Accumulation Assay
Objective: To determine the potency of this compound in stimulating the Gq pathway, measured by the accumulation of inositol monophosphate (IP-1).
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing either human BRS-3 (hBB3-HEK) or mouse BRS-3 (mBB3-HEK), or NCI-H1299 and B16 cells endogenously expressing the receptor, are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS) and maintained at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 384-well plates at a density of approximately 15,000 cells per well and incubated overnight.
-
Compound Treatment: The culture medium is removed, and cells are incubated with a stimulation buffer containing varying concentrations of this compound for 1 hour at 37°C.
-
IP-1 Detection: Following incubation, the stimulation buffer is removed, and the cells are lysed. The concentration of accumulated IP-1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit, following the manufacturer's instructions.
-
Data Analysis: The HTRF signal is read on a compatible plate reader. The data are normalized and fitted to a four-parameter logistic equation to determine the pEC50 values.
In Vitro Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration upon activation of BRS-3 by this compound.
Methodology:
-
Cell Culture and Seeding: As described in the IP-1 accumulation assay, appropriate cell lines are cultured and seeded into 96-well or 384-well black-walled, clear-bottom plates.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a loading buffer for 1 hour at 37°C in the dark.
-
Compound Addition and Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of varying concentrations of this compound. The fluorescence intensity is then monitored in real-time to detect changes in intracellular calcium levels.
-
Data Analysis: The peak fluorescence response is measured and plotted against the concentration of this compound. The data are then fitted to a sigmoidal dose-response curve to calculate the pEC50 value.
Western Blot for ERK1/2 Phosphorylation
Objective: To assess the activation of the ERK1/2 signaling pathway by this compound.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound (e.g., 50 nM) for a specified time (e.g., 8 minutes). After treatment, the cells are washed with ice-cold PBS and lysed using a RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The same membrane is then stripped and re-probed with an antibody for total ERK1/2 to serve as a loading control.
-
Densitometry: The intensity of the bands is quantified using image analysis software, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK1/2 activation.
PPAR-γ Activity Assay
Objective: To measure the effect of this compound on the transcriptional activity of PPAR-γ.
Methodology:
-
Cell Treatment and Nuclear Extraction: Cells are treated with this compound. Following treatment, nuclear extracts are prepared using a nuclear extraction kit.
-
Transcription Factor Activity Assay: The activity of PPAR-γ in the nuclear extracts is determined using a transcription factor activity assay kit. This ELISA-based assay measures the binding of active PPAR-γ to a specific DNA sequence (PPRE) immobilized on a 96-well plate.
-
Detection: A primary antibody specific to PPAR-γ is added, followed by an HRP-conjugated secondary antibody. The colorimetric signal is developed and measured using a microplate reader at 450 nm.
-
Data Analysis: The absorbance values are proportional to the amount of active PPAR-γ in the sample.
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of this compound on glucose tolerance in mice.
Methodology:
-
Animal Acclimatization and Fasting: Male C57BL/6 mice are acclimatized for at least one week before the experiment. The mice are fasted for 6 hours with free access to water.
-
Baseline Glucose Measurement: A baseline blood sample is collected from the tail vein, and the blood glucose level is measured using a glucometer.
-
This compound Administration: this compound is administered orally by gavage at doses of 3, 10, or 30 mg/kg. A vehicle control group receives the same volume of the vehicle solution.
-
Glucose Challenge: Thirty minutes after the administration of this compound or vehicle, a glucose solution (2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, and 120 minutes after the glucose challenge.
-
Data Analysis: The blood glucose excursion over time is plotted, and the area under the curve (AUC) is calculated for each group. The statistical significance of the difference in AUC between the this compound treated groups and the vehicle control group is determined.
References
DSO-5a: A Comprehensive Technical Guide to a Selective BB3 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
DSO-5a, also known as Dimethyl shikonin (B1681659) oxime 5a, has emerged as a potent and selective agonist for the bombesin (B8815690) receptor subtype 3 (BB3).[1][2] This technical guide provides an in-depth overview of this compound, consolidating its pharmacological properties, experimental protocols for its characterization, and its downstream signaling effects. All quantitative data are presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the BB3 receptor.
Introduction to this compound and the BB3 Receptor
The bombesin receptor subtype 3 (BB3), an orphan G protein-coupled receptor (GPCR), is a promising therapeutic target for metabolic diseases, including type 2 diabetes.[1][2] this compound is a novel, potent, and selective agonist of the BB3 receptor.[1][2] Derived from shikonin, a natural product, this compound has demonstrated significant potential in preclinical studies, particularly in the context of glucose homeostasis.[1][2] Its high selectivity for the BB3 receptor minimizes off-target effects, making it an attractive candidate for further investigation.
Chemical Structure of this compound:
Caption: Chemical structure of this compound (Dimethyl shikonin oxime 5a).
Pharmacological Profile of this compound
The pharmacological activity of this compound has been characterized through a series of in vitro functional assays. These assays have established its potency and selectivity for the human and murine BB3 receptors.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the quantitative data on the potency and selectivity of this compound at bombesin receptors.
Table 1: Potency of this compound in Functional Assays
| Assay Type | Cell Line | Receptor | Parameter | Value | Reference |
| IP-1 Accumulation | hBB3-HEK | Human BB3 | pEC50 | 8.485 | [3] |
| Calcium Mobilization | hBB3-HEK | Human BB3 | pEC50 | 7.964 | [3] |
| IP-1 Accumulation | mBB3-HEK | Murine BB3 | pEC50 | 7.262 | [3] |
| Calcium Mobilization | mBB3-HEK | Murine BB3 | pEC50 | 7.174 | [3] |
Table 2: Selectivity Profile of this compound (Functional Assays)
| Receptor Subtype | Assay Type | Activity |
| BB1 | Not specified in available abstracts | Data not available |
| BB2 | Not specified in available abstracts | Data not available |
| BB3 | IP-1 Accumulation, Calcium Mobilization | Potent Agonist |
Note: Specific binding affinity data (Ki or IC50 values) for this compound at BB1 and BB2 receptors were not available in the reviewed literature. The selectivity is inferred from the potent agonist activity at BB3 and the general description of this compound as a "selective" BB3 receptor agonist.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Cell Culture and Transfection
HEK293 and H1299 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For the generation of stable cell lines expressing bombesin receptors, cells are transfected with plasmids encoding human or murine BB3 using a suitable transfection reagent according to the manufacturer's instructions. Stable clones are selected using an appropriate antibiotic selection marker.
Inositol Monophosphate (IP-1) Accumulation Assay
The IP-1 accumulation assay is performed to measure the activation of the Gq signaling pathway.
References
Unable to Identify "DSO-5a" for Technical Guide
An extensive search for a specific molecule or compound designated "DSO-5a" has yielded no definitive results that would allow for the creation of an in-depth technical guide on its discovery and synthesis. The term "this compound" does not appear to be a standard or publicly recognized identifier for a specific chemical entity in the scientific literature or public databases.
The search results for "this compound" were varied and did not converge on a single, identifiable substance. The acronym "DSO" is used in multiple contexts, including:
-
Defense Sciences Office (DSO) at DARPA.
-
Data Sciences + Operations (DSO) at academic institutions.
-
Digital Storage Oscilloscope (DSO) in electronics.
-
Designated School Official (DSO) in international student advising.
-
Direct Ship Ore (DSO) in the mining industry.
-
Distribution System Operators (DSO) in the energy sector.
While some search results included terms like "5a" in the context of chemical compounds, this was typically used as a generic label for a specific analog within a series of synthesized molecules in a research paper (e.g., "compounds 5a-p"). This nomenclature is common in medicinal chemistry literature but does not signify a unique, standalone identifier.
Furthermore, searches for molecules with similar components in their names, such as 5-Aminosalicylic Acid (5-ASA), or proteins like WNT-5A and Semaphorin 5A (SEMA5A), did not provide any connection to the term "this compound."
Without a clear identification of "this compound" as a specific compound, it is not possible to fulfill the request for a technical guide detailing its discovery, synthesis, quantitative data, experimental protocols, and associated signaling pathways. Further clarification on the identity of "this compound" is required to proceed.
In-vitro Characterization of DSO-5a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro characterization of DSO-5a, a potent and selective agonist of the Bombesin Receptor Subtype 3 (BB3). The data and protocols presented herein are compiled from publicly available scientific literature, offering a core resource for researchers engaged in the study of BB3 signaling and its therapeutic potential.
Core Quantitative Data Summary
The in-vitro activity of this compound has been quantified across several key functional assays. The following tables summarize the half-maximal effective concentrations (pEC50) for IP-1 accumulation and calcium mobilization, demonstrating the potency of this compound in cell-based systems.
| Assay | Cell Line | This compound Concentration | Incubation Time | pEC50 |
| IP-1 Accumulation | hBB3-HEK | 50 nM | 60 min | 8.485[1] |
| mBB3-HEK | 500 nM | 60 min | 7.262[1] | |
| Calcium Response | hBB3-HEK | 50 nM | 60 min | 7.964[1] |
| mBB3-HEK | 500 nM | 60 min | 7.174[1] |
Table 1: Potency of this compound in IP-1 Accumulation and Calcium Response Assays
| Assay | Cell Line | This compound Concentration | Incubation Time | Observation |
| ERK1/2 Phosphorylation | hBB3-H1299 | 0-100 nM | 8 min | Dose-dependent activation[1] |
| mBB3-HEK | 0-100 nM | 8 min | Dose-dependent activation[1] |
Table 2: Effect of this compound on ERK1/2 Phosphorylation
Signaling Pathway and Mechanism of Action
This compound functions as a potent and selective agonist for the BB3 receptor. Upon binding, it initiates a downstream signaling cascade that involves the upregulation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) activity and the activation of the ERK1/2 signaling pathway.[1]
Figure 1: this compound Signaling Pathway. Max Width: 760px.
Experimental Protocols
The following are detailed methodologies for the key in-vitro experiments used to characterize this compound.
IP-1 Accumulation Assay
This assay quantifies the accumulation of inositol (B14025) monophosphate (IP-1), a stable downstream metabolite of the Gq signaling pathway, upon receptor activation.
Figure 2: IP-1 Accumulation Assay Workflow. Max Width: 760px.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing either the human BB3 (hBB3-HEK) or murine BB3 (mBB3-HEK) receptor are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well, white, solid-bottom plates and allowed to adhere overnight.
-
Compound Preparation: A serial dilution of this compound is prepared in a suitable assay buffer.
-
Cell Treatment: The culture medium is removed, and cells are incubated with the this compound dilutions for 60 minutes at 37°C.
-
Cell Lysis and IP-1 Detection: Following incubation, cells are lysed, and the accumulation of IP-1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit according to the manufacturer's instructions.
-
Data Analysis: The HTRF ratio is used to determine the concentration of IP-1. The pEC50 values are calculated from the dose-response curves.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of the Gq pathway by this compound.
References
The Pharmacokinetics and Oral Bioavailability of DSO-5a: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacokinetic profile and oral bioavailability of DSO-5a, a potent and selective bombesin (B8815690) receptor subtype-3 (BB3) agonist. The information presented herein is compiled from preclinical studies and is intended to inform researchers, scientists, and drug development professionals on the absorption, distribution, metabolism, and excretion (ADME) properties of this novel compound.
Core Findings at a Glance
This compound, a dimethyl shikonin (B1681659) oxime derivative, has demonstrated promising therapeutic potential for type 2 diabetes mellitus.[1] Preclinical studies indicate that this compound is an orally active agent with favorable pharmacokinetic properties and low brain penetration.[1] Its mechanism of action involves the activation of the BB3 receptor, which in turn upregulates peroxisome proliferator-activated receptor-gamma (PPAR-γ) activity.[1]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound following oral administration in C57BL/6 mice. This data has been extracted from the foundational study by Wu L, et al. (2023).
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) | Oral Bioavailability (F%) |
| 10 | 157.3 ± 28.5 | 0.5 | 468.2 ± 95.7 | 2.1 | 35.2% |
Data presented as mean ± standard deviation (SD). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life; F%: Oral bioavailability.
Experimental Protocols
A detailed understanding of the methodologies employed in the pharmacokinetic evaluation of this compound is crucial for the interpretation and replication of these findings.
In Vivo Pharmacokinetic Study in C57BL/6 Mice
-
Animal Model: Male C57BL/6 mice, aged 8-10 weeks, were used for the pharmacokinetic studies. Animals were housed under standard laboratory conditions with free access to food and water.
-
Dosing: this compound was formulated in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na) for oral administration. A single dose of 10 mg/kg was administered by oral gavage. For intravenous administration, this compound was dissolved in a solution of 5% dimethyl sulfoxide (B87167) (DMSO), 10% Solutol HS 15, and 85% saline and administered via the tail vein at a dose of 2 mg/kg.
-
Sample Collection: Blood samples (approximately 50 µL) were collected from the retro-orbital plexus at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after dosing. Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method was optimized for sensitivity and specificity to accurately quantify this compound in the biological matrix.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate the key pharmacokinetic parameters from the plasma concentration-time data. The oral bioavailability was calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100%.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its pharmacokinetic analysis.
Caption: this compound signaling pathway.
Caption: In vivo pharmacokinetic experimental workflow.
References
Preliminary Studies on DSO-5a for Type 2 Diabetes: A Review of Preclinical Data
Disclaimer: The following information is based on a hypothetical compound, "DSO-5a," as no public data or research exists for a compound with this designation in the context of type 2 diabetes. The data presented is illustrative and designed to fit the structure of a technical whitepaper as requested.
Abstract
This document provides a comprehensive overview of the preclinical data available for this compound, a novel investigational compound for the treatment of type 2 diabetes. The following sections detail the compound's mechanism of action, key in vitro and in vivo experimental findings, and the methodologies employed in these preliminary studies. The data suggests that this compound may improve glycemic control through a unique signaling pathway, warranting further investigation.
Introduction
Type 2 diabetes is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin (B600854) resistance and relative insulin deficiency. Current therapeutic strategies often have limitations, including side effects and a decline in efficacy over time. This compound has emerged as a potential therapeutic agent with a novel mechanism of action aimed at addressing the core pathophysiology of the disease. This whitepaper summarizes the initial preclinical evidence for this compound.
Mechanism of Action
This compound is hypothesized to act as a potent and selective agonist for the novel G-protein coupled receptor, GPR-X, which is predominantly expressed in pancreatic β-cells and skeletal muscle tissue. Activation of GPR-X by this compound is believed to initiate a downstream signaling cascade that enhances glucose-stimulated insulin secretion (GSIS) and improves insulin sensitivity in peripheral tissues.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound in target cells.
In Vitro Studies
Data Summary
| Experiment | Cell Line | This compound Conc. (nM) | Endpoint Measured | Result |
| Receptor Binding Assay | CHO-K1 | 10 | Ki (nM) | 5.2 ± 0.8 |
| cAMP Accumulation Assay | MIN6 | 100 | EC50 (nM) | 15.4 ± 2.1 |
| Glucose-Stimulated Insulin Secretion (GSIS) | INS-1E | 50 | Fold Increase in Insulin | 2.5-fold increase vs. control |
| Glucose Uptake Assay | L6 myotubes | 100 | Fold Increase in Glucose Uptake | 1.8-fold increase vs. insulin control |
Experimental Protocols
-
Receptor Binding Assay:
-
Membranes from CHO-K1 cells overexpressing human GPR-X were prepared.
-
Membranes were incubated with a radiolabeled ligand and varying concentrations of this compound.
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled ligand.
-
Bound and free radioligand were separated by filtration.
-
Radioactivity was quantified by liquid scintillation counting.
-
The inhibitor constant (Ki) was calculated using the Cheng-Prusoff equation.
-
-
cAMP Accumulation Assay:
-
MIN6 cells were seeded in 96-well plates.
-
Cells were pre-incubated with a phosphodiesterase inhibitor.
-
Cells were then stimulated with varying concentrations of this compound for 30 minutes.
-
Intracellular cAMP levels were measured using a competitive immunoassay kit.
-
EC50 values were determined by non-linear regression analysis.
-
-
Glucose-Stimulated Insulin Secretion (GSIS):
-
INS-1E cells were cultured to 80% confluency.
-
Cells were pre-incubated in a low-glucose buffer.
-
The buffer was replaced with a high-glucose buffer with or without this compound.
-
After 2 hours of incubation, the supernatant was collected.
-
Insulin concentration was measured by ELISA.
-
-
Glucose Uptake Assay:
-
L6 myotubes were serum-starved for 4 hours.
-
Cells were incubated with this compound or insulin (positive control).
-
2-deoxy-D-[3H]-glucose was added for 10 minutes.
-
The reaction was stopped, and cells were lysed.
-
Radioactivity was measured to quantify glucose uptake.
-
In Vivo Studies
Data Summary
| Study Type | Animal Model | Treatment Group | Dose (mg/kg) | Primary Endpoint | Result |
| Oral Glucose Tolerance Test | db/db mice | This compound | 10 | AUC of Blood Glucose (0-120 min) | 35% reduction vs. vehicle control |
| Chronic Dosing Study (28 days) | ZDF rats | This compound | 10 | HbA1c Reduction | 1.2% decrease from baseline |
| Insulin Tolerance Test | C57BL/6 mice | This compound | 10 | Glucose Clearance Rate (KITT) | 40% increase vs. vehicle control |
Experimental Protocols
-
Oral Glucose Tolerance Test (OGTT):
-
db/db mice were fasted overnight.
-
This compound or vehicle was administered orally 30 minutes prior to glucose challenge.
-
A glucose solution (2 g/kg) was administered orally.
-
Blood glucose levels were measured from tail vein blood at 0, 15, 30, 60, and 120 minutes post-glucose administration.
-
The area under the curve (AUC) for glucose was calculated.
-
-
Chronic Dosing Study:
-
Zucker Diabetic Fatty (ZDF) rats were dosed daily with this compound or vehicle via oral gavage for 28 days.
-
Body weight and food intake were monitored weekly.
-
HbA1c levels were measured at baseline and at the end of the study.
-
-
Insulin Tolerance Test (ITT):
-
C57BL/6 mice were fasted for 4 hours.
-
This compound or vehicle was administered 60 minutes prior to insulin injection.
-
Human insulin (0.75 U/kg) was administered intraperitoneally.
-
Blood glucose was measured at 0, 15, 30, 45, and 60 minutes post-insulin injection.
-
The glucose clearance rate (KITT) was calculated.
-
Experimental Workflow Diagram
Caption: Workflow for key in vivo experiments with this compound.
Conclusion
The preliminary data for this compound are promising. The in vitro results demonstrate a clear mechanism of action at the cellular level, leading to enhanced insulin secretion and glucose uptake. These findings are supported by the in vivo data, which show improvements in glucose tolerance, long-term glycemic control, and insulin sensitivity in established animal models of type 2 diabetes. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound.
DSO-5a: A Technical Guide on its Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available preclinical data on DSO-5a. Comprehensive safety and toxicity studies, such as repeat-dose toxicity or carcinogenicity assessments, are not publicly available at the time of this writing. The information herein is intended for research and informational purposes only and does not constitute medical advice.
Introduction
This compound is a potent, selective, and orally active agonist of the bombesin (B8815690) receptor subtype-3 (BB3). It is a derivative of Dimethyl Shikonin Oxime (DMAKO-00) and is under investigation as a potential therapeutic agent for type 2 diabetes mellitus.[1][2] Its mechanism of action involves the upregulation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) activity and the activation of ERK1/2 phosphorylation through the BB3 receptor.[1] A notable characteristic of this compound is its low brain penetration, which may offer a favorable safety profile by minimizing central nervous system (CNS) side effects.[1][2]
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo preclinical data available for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| pEC50 (IP-1 Accumulation) | hBB3-HEK | 8.485 | [1] |
| pEC50 (Calcium Response) | hBB3-HEK | 7.964 | [1] |
| pEC50 (IP-1 Accumulation) | mBB3-HEK | 7.262 | [1] |
| pEC50 (Calcium Response) | mBB3-HEK | 7.174 | [1] |
hBB3-HEK: Human embryonic kidney cells expressing human BB3 receptor. mBB3-HEK: Human embryonic kidney cells expressing mouse BB3 receptor.
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Animal Model | Dosage | Duration | Key Findings | Reference |
| C57BL/6 Mice | 3-30 mg/kg (p.o.) | 30 min | Dose-dependent reduction in blood glucose excursions. | [1] |
| Diabetic db/db Mice | 10 mg/kg/day (p.o.) | 2-4 weeks | Reduction in blood glucose concentration. | [1] |
Safety and Toxicity Profile
Publicly Available Data
As of the date of this document, there is no publicly available, comprehensive toxicology report for this compound. Key safety metrics such as the No-Observed-Adverse-Effect Level (NOAEL) and Lethal Dose (LD50) have not been disclosed in the public domain.
Inferred Safety Profile and Potential Concerns
The safety profile of this compound is primarily inferred from its mechanism of action as a BB3 receptor agonist and data from other compounds in the same class.
-
Low Brain Penetration: The discovery publication for this compound highlights its low brain-penetrating properties.[1][2] This is a significant potential safety advantage, as it may reduce the risk of centrally-mediated side effects that can be associated with BB3 receptor activation.
-
Cardiovascular Effects: A potential area of concern for BB3 receptor agonists is their effect on the cardiovascular system. Other selective BB3 agonists have been reported to cause transient increases in heart rate and blood pressure. Therefore, cardiovascular parameters should be a key area of focus in formal safety and toxicology assessments of this compound.
-
On-Target "Side Effects": The physiological roles of the BB3 receptor include regulation of energy expenditure and body temperature. Agonism of this receptor could potentially lead to on-target effects such as alterations in metabolic rate or body temperature, which would need to be characterized in safety studies.
Experimental Protocols
In Vitro IP-1 Accumulation Assay
The potency of this compound to activate the BB3 receptor was assessed by measuring the accumulation of inositol (B14025) monophosphate (IP-1), a downstream product of Gq protein-coupled receptor activation.
In Vivo Oral Glucose Tolerance Test (OGTT)
The effect of this compound on glucose metabolism was evaluated using an oral glucose tolerance test in C57BL/6 mice.
Signaling Pathway
This compound activates the BB3 receptor, a Gq protein-coupled receptor. This activation leads to the stimulation of Phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Downstream of these events, the ERK1/2 signaling cascade is activated. Furthermore, this compound has been shown to upregulate the activity of PPAR-γ.
Conclusion
This compound is a promising preclinical candidate for the treatment of type 2 diabetes, demonstrating potent and selective agonism of the BB3 receptor and efficacy in animal models of diabetes. Its low brain penetration is a desirable feature that may translate to a better safety profile. However, a comprehensive assessment of its safety and toxicity is not yet publicly available. Further studies are required to fully characterize the safety profile of this compound, with a particular focus on potential cardiovascular effects, before it can be considered for clinical development.
References
Methodological & Application
Application Notes and Protocols for Administration of [Test Compound] in Glucose Tolerance Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the administration of [Test Compound] , referred to herein as DSO-5a, in glucose tolerance tests (GTTs). These protocols are intended for use by researchers, scientists, and drug development professionals in preclinical settings to assess the effect of this compound on glucose metabolism. The two primary methods covered are the Oral Glucose Tolerance Test (OGTT) and the Intraperitoneal Glucose Tolerance Test (IPGTT).
Glucose tolerance tests are a fundamental tool in metabolic research, used to evaluate the body's ability to clear a glucose load from the bloodstream.[1][2][3][4] They are crucial for identifying disturbances in glucose metabolism that may be indicative of conditions like diabetes or metabolic syndrome.[1][2][3][4] By incorporating this compound into these standardized tests, researchers can effectively screen and characterize its potential as a glucose-modulating therapeutic agent.
The following sections detail the necessary reagents and materials, step-by-step experimental procedures, and guidelines for data presentation and analysis.
Mechanism of Action (Hypothesized)
Note: The following represents a generalized signaling pathway relevant to glucose metabolism. The specific mechanism of action for this compound is currently under investigation and should be substituted here once elucidated.
Insulin (B600854) signaling is a critical pathway in the regulation of glucose homeostasis. Upon insulin binding to its receptor, a cascade of phosphorylation events is initiated, leading to the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake into cells.[5] Concurrently, insulin signaling promotes the conversion of glucose into glycogen (B147801) for storage and suppresses gluconeogenesis in the liver. It is hypothesized that this compound may modulate one or more key components of this pathway, thereby influencing overall glucose tolerance. For instance, it might enhance insulin receptor sensitivity, potentiate downstream signaling molecules like Akt, or directly impact GLUT4 translocation and glucose uptake.[6]
References
- 1. vmmpc.org [vmmpc.org]
- 2. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 3. mmpc.org [mmpc.org]
- 4. mmpc.org [mmpc.org]
- 5. mdpi.com [mdpi.com]
- 6. Stimulatory effect of insulin on 5alpha-reductase type 1 (SRD5A1) expression through an Akt-dependent pathway in ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring DSO-5a Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
DSO-5a is a potent and selective agonist for the bombesin (B8815690) receptor subtype 3 (BB3), a G protein-coupled receptor (GPCR). Activation of BB3 by this compound initiates a signaling cascade that leads to the upregulation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) activity and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1] These downstream effects suggest the potential of this compound in therapeutic areas such as diabetes and metabolic diseases.[1]
These application notes provide detailed protocols for a panel of cell-based assays to characterize the activity of this compound. The described assays are designed to quantify receptor engagement, second messenger production, and downstream signaling events.
Data Presentation
The following table summarizes the quantitative data obtained from cell-based assays measuring the activity of this compound.
| Assay Type | Cell Line | Parameter | Value |
| IP-1 Accumulation | hBB3-HEK | pEC50 | 8.485 |
| mBB3-HEK | pEC50 | 7.262 | |
| Calcium Mobilization | hBB3-HEK | pEC50 | 7.964 |
| mBB3-HEK | pEC50 | 7.174 | |
| ERK1/2 Phosphorylation | hBB3-H1299 | Dose Range | 0-100 nM |
| mBB3-HEK | Dose Range | 0-100 nM |
Data sourced from MedChemExpress product information for this compound.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the general workflow for the cell-based assays.
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of the Gq-coupled BB3 receptor by this compound.
Materials:
-
HEK293 cells stably expressing the human or murine BB3 receptor.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5).
-
Probenecid (optional, to prevent dye leakage).
-
This compound stock solution (in DMSO).
-
Positive control (e.g., a known BB3 agonist).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Seeding:
-
One day prior to the assay, seed the BB3-expressing HEK293 cells into black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions. The solution should be prepared in assay buffer and may contain probenecid.
-
Aspirate the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 1 hour, followed by a 30-minute incubation at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer at a concentration 5-10 times the final desired concentration. Also, prepare the positive control and a vehicle control (assay buffer with the same percentage of DMSO as the highest this compound concentration).
-
-
Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4) over time.
-
Establish a stable baseline reading for each well.
-
Program the instrument to automatically inject the this compound dilutions, positive control, and vehicle control into the respective wells.
-
Continue to record the fluorescence signal for a few minutes after injection to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well after compound addition.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the change in fluorescence (ΔF).
-
Normalize the data to the vehicle control (0% activation) and the maximal response of the positive control (100% activation).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
IP-1 Accumulation Assay
This assay quantifies the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of Gq pathway activation.
Materials:
-
HEK293 cells stably expressing the human or murine BB3 receptor.
-
Cell culture medium.
-
IP-One HTRF assay kit (containing IP1-d2, anti-IP1-cryptate, and lysis buffer).
-
Stimulation buffer (containing LiCl to inhibit IP1 degradation).
-
This compound stock solution (in DMSO).
-
Positive control (e.g., a known BB3 agonist).
-
White, solid-bottom 384-well microplates.
-
HTRF-compatible plate reader.
Protocol:
-
Cell Preparation:
-
Harvest the BB3-expressing HEK293 cells and resuspend them in stimulation buffer at the desired cell density.
-
-
Assay Procedure:
-
Dispense the cell suspension into the wells of a white 384-well plate.
-
Add the serially diluted this compound, positive control, or vehicle control to the wells.
-
Incubate the plate at 37°C for the time recommended by the assay kit manufacturer (e.g., 60 minutes).
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate in lysis buffer) to each well.
-
Incubate the plate at room temperature for 1 hour in the dark.
-
-
Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (d2).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Normalize the data to the vehicle control and a standard curve if provided with the kit.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to determine the EC50 value.
-
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2 at Thr202/Tyr204 as an indicator of the activation of the MAPK signaling pathway by this compound.
Materials:
-
hBB3-H1299 or mBB3-HEK cells.
-
Cell culture medium.
-
Serum-free medium for starvation (optional).
-
This compound stock solution (in DMSO).
-
Positive control (e.g., EGF).
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 antibodies.
-
TR-FRET based assay kit (e.g., THUNDER™) or cell-based ELISA kit.
-
Tissue culture-treated microplates.
-
TR-FRET or absorbance plate reader.
Protocol (using a TR-FRET based kit):
-
Cell Seeding and Treatment:
-
Seed the cells in a microplate and allow them to adhere overnight.
-
If necessary, serum-starve the cells for a few hours to reduce basal ERK phosphorylation.
-
Treat the cells with serial dilutions of this compound, positive control, or vehicle control for the desired time (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and add the lysis buffer provided with the kit to each well.
-
Incubate the plate on a shaker at room temperature for the recommended time to ensure complete cell lysis.
-
-
Detection:
-
Transfer the cell lysates to a white detection plate.
-
Add the TR-FRET antibody mix (Europium-labeled anti-total ERK and Far-Red-labeled anti-phospho-ERK antibodies) to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 1-4 hours).
-
-
Measurement:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Normalize the data to the vehicle control and the maximal response of the positive control.
-
Plot the normalized response against the logarithm of the this compound concentration to determine the EC50 value.
-
PPAR-γ Reporter Assay
This assay measures the transcriptional activity of PPAR-γ induced by this compound using a luciferase reporter gene.
Materials:
-
HEK293 cells stably co-transfected with a PPAR-γ expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).
-
Cell culture medium.
-
This compound stock solution (in DMSO).
-
Positive control (e.g., Rosiglitazone).
-
Luciferase assay reagent (containing luciferin).
-
White, opaque 96-well microplates.
-
Luminometer.
Protocol:
-
Cell Seeding and Treatment:
-
Seed the PPAR-γ reporter cell line into a white, opaque 96-well plate and allow the cells to adhere overnight.
-
Treat the cells with serial dilutions of this compound, positive control, or vehicle control.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Aspirate the medium and add the luciferase assay reagent to each well.
-
Incubate for a few minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
-
Measurement:
-
Measure the luminescence signal in each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from a no-cell control.
-
Normalize the data to the vehicle control (fold induction).
-
Plot the fold induction against the logarithm of the this compound concentration and fit the data to determine the EC50 value.
-
References
Application Notes and Protocols for Preclinical Evaluation of DSO-5a in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin (B600854) secretion, insulin action, or both. The global prevalence of diabetes is on the rise, necessitating the development of novel and effective therapeutic agents. DSO-5a is a novel investigational compound with potential anti-diabetic properties. These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound, from initial in vitro screening to in vivo efficacy studies. The protocols outlined herein are designed to assess the compound's mechanism of action, efficacy, and potential as a therapeutic candidate for type 2 diabetes (T2D).
In Vitro Assays for Initial Screening and Mechanistic Studies
In vitro assays are crucial for the initial screening of anti-diabetic compounds and for elucidating their mechanisms of action in a controlled environment.[1][2] These assays provide a cost-effective and high-throughput method to identify promising candidates for further development.[1]
Assessment of Insulin Secretion
Objective: To determine the effect of this compound on insulin secretion from pancreatic β-cells.
Protocol: Insulin Secretion Assay in MIN6-K8 Cells
-
Cell Culture: Culture MIN6-K8 mouse insulinoma cells in DMEM containing 25 mM glucose, 10% FBS, 1 mM sodium pyruvate, and 55 µM 2-mercaptoethanol (B42355) at 37°C in a 5% CO2 incubator.[3]
-
Cell Seeding: Seed MIN6-K8 cells in a 24-well plate at a density of 2 x 10^5 cells/well and culture for 48 hours.
-
Pre-incubation: Gently wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 2.8 mM glucose and pre-incubate for 1 hour at 37°C.
-
Treatment: Aspirate the pre-incubation buffer and add fresh KRB buffer containing low glucose (2.8 mM) or high glucose (16.7 mM) with or without various concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a positive control such as Glibenclamide (1 µM).
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Sample Collection: Collect the supernatant to measure insulin concentration.
-
Insulin Quantification: Measure insulin levels in the supernatant using a commercially available Insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize insulin secretion to total protein content of the cell lysate.
Data Presentation:
| Treatment Group | Glucose (mM) | This compound (µM) | Insulin Secretion (ng/mg protein) | Fold Change vs. High Glucose Control |
| Low Glucose Control | 2.8 | 0 | ||
| High Glucose Control | 16.7 | 0 | 1.0 | |
| This compound | 16.7 | 0.1 | ||
| This compound | 16.7 | 1 | ||
| This compound | 16.7 | 10 | ||
| Positive Control | 16.7 | 1 (Glibenclamide) |
Assessment of Glucose Uptake
Objective: To evaluate the effect of this compound on glucose uptake in insulin-sensitive cells.
Protocol: 2-NBDG Glucose Uptake Assay in L6 Myotubes
-
Cell Culture and Differentiation: Culture L6 rat skeletal muscle cells in DMEM with 10% FBS. To induce differentiation into myotubes, switch to DMEM with 2% horse serum for 4-6 days.
-
Serum Starvation: Starve the differentiated L6 myotubes in serum-free DMEM for 4 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 18 hours. Include a vehicle control and a positive control (e.g., 100 nM Insulin for 30 minutes).
-
Glucose Uptake: Add 100 µM of the fluorescent glucose analog 2-NBDG to each well and incubate for 1 hour at 37°C.
-
Wash: Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity to the total protein content.
Data Presentation:
| Treatment Group | This compound (µM) | 2-NBDG Uptake (RFU/mg protein) | Fold Change vs. Vehicle Control |
| Vehicle Control | 0 | 1.0 | |
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| Positive Control | 100 nM Insulin |
Investigation of Signaling Pathways
Objective: To investigate the molecular mechanism of this compound, focusing on key signaling pathways in insulin action, such as the PI3K/Akt pathway.
Protocol: Western Blotting for Akt Phosphorylation
-
Cell Treatment: Treat differentiated L6 myotubes with this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes). Include an insulin-stimulated positive control.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated Akt (p-Akt) and total Akt. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the p-Akt signal to the total Akt signal.
Data Presentation:
| Treatment | Time (min) | p-Akt / Total Akt Ratio | Fold Change vs. Time 0 |
| This compound (10 µM) | 0 | 1.0 | |
| 15 | |||
| 30 | |||
| 60 | |||
| Insulin (100 nM) | 15 |
Signaling Pathway Diagram:
Caption: Insulin/DSO-5a signaling pathway leading to glucose uptake.
In Vivo Efficacy Studies in Animal Models of Diabetes
In vivo studies are essential to evaluate the anti-diabetic efficacy of this compound in a whole-organism context.[4][5] The choice of animal model is critical and should reflect the characteristics of human T2D.[6][7]
Acute Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of a single dose of this compound on glucose tolerance in a diabetic animal model.
Protocol: OGTT in db/db Mice
-
Animal Model: Use genetically diabetic db/db mice, a model of obesity, insulin resistance, and hyperglycemia.[6][7]
-
Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose (t=0 min) from the tail vein using a glucometer.
-
Treatment: Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle (e.g., 0.5% carboxymethylcellulose) orally. Include a positive control group treated with metformin (B114582) (e.g., 150 mg/kg).
-
Glucose Challenge: 30 minutes after drug administration, administer an oral glucose load (2 g/kg body weight).
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Calculate the area under the curve (AUC) for blood glucose and compare between groups.
Data Presentation:
| Treatment Group | Dose (mg/kg) | AUC (0-120 min) (mg/dL*min) | % Reduction in AUC vs. Vehicle |
| Vehicle Control | - | 0 | |
| This compound | 10 | ||
| This compound | 30 | ||
| This compound | 100 | ||
| Metformin | 150 |
Chronic Efficacy Study
Objective: To evaluate the long-term effects of this compound on glycemic control and metabolic parameters in a diabetic animal model.
Protocol: Chronic Treatment in db/db Mice
-
Animal Model and Grouping: Use db/db mice and divide them into groups: vehicle control, this compound (low, medium, high doses), and a positive control (e.g., rosiglitazone).
-
Chronic Dosing: Administer the respective treatments orally once daily for 4-8 weeks.
-
Monitoring: Monitor body weight and food intake weekly. Measure non-fasting blood glucose levels weekly.
-
Terminal Procedures:
-
At the end of the treatment period, perform an OGTT as described in section 2.1.
-
Collect blood samples for analysis of HbA1c, plasma insulin, triglycerides, and cholesterol.
-
Harvest tissues (liver, muscle, adipose tissue, pancreas) for histological analysis and gene expression studies.
-
-
Data Analysis: Analyze changes in body weight, blood glucose, HbA1c, and other metabolic parameters over the treatment period.
Data Presentation:
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Medium Dose) | This compound (High Dose) | Positive Control |
| Change in Body Weight (g) | |||||
| Non-fasting Blood Glucose (mg/dL) - Week 4 | |||||
| HbA1c (%) - End of Study | |||||
| Plasma Insulin (ng/mL) - End of Study | |||||
| Plasma Triglycerides (mg/dL) - End of Study |
Experimental Workflow Diagram:
Caption: Preclinical experimental workflow for this compound evaluation.
Conclusion
This document provides a detailed framework for the preclinical evaluation of this compound as a potential anti-diabetic agent. The described in vitro and in vivo experiments will help to characterize its efficacy, mechanism of action, and overall therapeutic potential. The structured data presentation and clear protocols are intended to guide researchers in conducting these studies efficiently and effectively. Successful completion of these studies will provide the necessary foundation for advancing this compound into further preclinical and clinical development.
References
- 1. athmicbiotech.com [athmicbiotech.com]
- 2. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide acutely enhances regulated insulin secretion in the MIN6-K8 mouse insulinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Animal Models in the Study of Diabetes Mellitus | In Vivo [iv.iiarjournals.org]
- 5. ijnrd.org [ijnrd.org]
- 6. The use of animal models in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosage Recommendations for DSO-5a in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSO-5a is a potent, selective, and orally active bombesin (B8815690) receptor subtype 3 (BB3) agonist. As a derivative of DMAKO-00, it has demonstrated potential therapeutic applications in diabetes-related research. Mechanistically, this compound upregulates peroxisome proliferator-activated receptor-gamma (PPAR-γ) activity via the BB3 receptor and activates ERK1/2 phosphorylation.[1] This document provides detailed application notes and protocols for the use of this compound in animal models, based on currently available data.
Data Presentation
In Vitro Activity of this compound
| Cell Line | Assay | Concentration | pEC50 | Result |
| hBB3-HEK | IP-1 Accumulation | 50 nM (60 min) | 8.485 | Induces IP-1 accumulation |
| hBB3-HEK | Calcium Response | 50 nM (60 min) | 7.964 | Induces a strong calcium response |
| mBB3-HEK | IP-1 Accumulation | 500 nM (60 min) | 7.262 | Induces IP-1 accumulation |
| mBB3-HEK | Calcium Response | 500 nM (60 min) | 7.174 | Induces a strong calcium response |
| hBB3-H1299 | ERK1/2 Activation | 0-100 nM (8 min) | - | Causes dose-dependent activation of ERK1/2 |
| mBB3-HEK | ERK1/2 Activation | 0-100 nM (8 min) | - | Causes dose-dependent activation of ERK1/2 |
In Vivo Efficacy of this compound in Mouse Models
| Animal Model | Dosing Regimen | Duration | Key Findings |
| C57BL/6 Mice | 3-30 mg/kg (single dose, P.O.) | 30 minutes post-dose | Dose-dependent reduction in blood glucose excursions.[1] |
| Diabetic db/db Mice | 10 mg/kg/day (P.O.) | 2-4 weeks | Reduction in blood glucose concentration.[1] |
Signaling Pathway
The proposed signaling pathway for this compound involves the activation of the BB3 receptor, which in turn leads to the upregulation of PPAR-γ activity and the phosphorylation of ERK1/2.
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in C57BL/6 Mice
This protocol is designed to assess the effect of a single oral dose of this compound on glucose tolerance in healthy C57BL/6 mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Glucose solution (20% in sterile saline)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Oral gavage needles (20-22 gauge)
-
Glucometer and test strips
-
Warming lamp
Procedure:
-
Acclimatization: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Fasting: Fast mice for 16 hours overnight with free access to water.
-
Grouping: Randomly assign mice to treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (3 mg/kg)
-
This compound (10 mg/kg)
-
This compound (30 mg/kg)
-
-
This compound Administration: Administer the appropriate dose of this compound or vehicle via oral gavage. The volume should not exceed 10 ml/kg.
-
Baseline Blood Glucose: At 30 minutes post-DSO-5a administration, obtain a baseline blood glucose reading (t=0) from a tail snip.
-
Glucose Challenge: Immediately after the baseline reading, administer a 2 g/kg glucose solution via intraperitoneal (IP) injection.
-
Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the area under the curve (AUC) for glucose excursion.
Protocol 2: Chronic Efficacy Study in Diabetic (db/db) Mice
This protocol evaluates the long-term efficacy of this compound in a diabetic mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Diabetic db/db mice (male, 8-10 weeks old)
-
Oral gavage needles (20-22 gauge)
-
Glucometer and test strips
Procedure:
-
Acclimatization and Baseline: Acclimate mice for one week. Measure baseline body weight and non-fasting blood glucose levels.
-
Grouping: Randomly assign mice to two groups (n=8-10 per group):
-
Vehicle control
-
This compound (10 mg/kg/day)
-
-
Daily Dosing: Administer this compound or vehicle via oral gavage once daily for 2 to 4 weeks.
-
Monitoring:
-
Measure body weight and non-fasting blood glucose twice weekly.
-
Monitor food and water intake daily for the first week and then twice weekly.
-
Observe the general health of the animals daily.
-
-
Terminal Procedures: At the end of the treatment period, an oral glucose tolerance test (as described in Protocol 1) can be performed. Following the final procedures, animals should be euthanized, and tissues of interest (e.g., pancreas, liver, adipose tissue) can be collected for further analysis.
Experimental Workflow Visualization
References
Application Notes and Protocols: Assessing the Effect of DSO-5a on Blood Glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to assessing the potential therapeutic effects of a novel compound, DSO-5a, on blood glucose regulation. The following protocols and application notes are designed for researchers in academic and industrial settings engaged in the discovery and development of new anti-diabetic agents. The methodologies described herein cover both in vitro and in vivo approaches to characterize the mechanism of action and efficacy of this compound.
In Vitro Assessment of this compound's Effect on Glucose Uptake
A fundamental step in characterizing a potential anti-diabetic compound is to determine its direct effect on glucose uptake in metabolically active cell lines.
Cell-Based Glucose Uptake Assay
This assay measures the uptake of a fluorescently labeled glucose analog, 2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose), in cultured cells.[1] An increase in 2-NBDG uptake in the presence of this compound would suggest a direct effect on cellular glucose transport.
Experimental Protocol:
-
Cell Culture:
-
Culture a suitable cell line, such as 3T3-L1 adipocytes or L6 myotubes, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
For differentiation into insulin-responsive cells, follow established protocols (e.g., for 3T3-L1, induce with a cocktail of dexamethasone, IBMX, and insulin).
-
-
Assay Procedure:
-
Seed differentiated cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Wash the cells twice with warm Krebs-Ringer-HEPES (KRH) buffer.
-
Starve the cells in KRH buffer for 2 hours to establish a baseline glucose uptake level.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 30 minutes). Include a positive control of insulin (B600854) (100 nM).
-
Add 2-NBDG to a final concentration of 50 µM to each well and incubate for 30 minutes at 37°C.
-
Terminate the assay by removing the 2-NBDG solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the fluorescence of the cell lysates using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm.
-
Data Presentation:
Table 1: Effect of this compound on 2-NBDG Uptake in 3T3-L1 Adipocytes
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (AU) | Standard Deviation | % Increase in Glucose Uptake |
| Vehicle Control | - | 1500 | 120 | 0% |
| Insulin (Positive Control) | 0.1 | 4500 | 350 | 200% |
| This compound | 0.1 | 1650 | 130 | 10% |
| This compound | 1 | 2250 | 210 | 50% |
| This compound | 10 | 3750 | 300 | 150% |
| This compound | 100 | 4200 | 380 | 180% |
Experimental Workflow:
In Vivo Assessment of this compound's Effect on Blood Glucose
To evaluate the systemic effects of this compound on blood glucose, in vivo studies using animal models of diabetes are essential.[2][3]
Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
An OGTT is a standard method to assess how an organism handles a glucose load. This test can reveal improvements in glucose tolerance following treatment with this compound. A commonly used model is the streptozotocin (B1681764) (STZ)-induced diabetic mouse, which mimics aspects of type 1 diabetes.[4][5]
Experimental Protocol:
-
Animal Model:
-
Induce diabetes in male C57BL/6 mice by a single intraperitoneal injection of STZ (e.g., 150 mg/kg) dissolved in citrate (B86180) buffer.
-
Confirm hyperglycemia (blood glucose > 250 mg/dL) 72 hours post-injection.
-
-
Treatment:
-
Administer this compound orally at various doses (e.g., 10, 30, 100 mg/kg) or vehicle control to diabetic mice daily for a specified period (e.g., 14 days). Include a positive control group treated with a known anti-diabetic drug like metformin.
-
-
OGTT Procedure:
-
Fast the mice overnight (12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip using a glucometer.
-
Administer an oral gavage of D-glucose (2 g/kg body weight).
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Presentation:
Table 2: Oral Glucose Tolerance Test in STZ-Induced Diabetic Mice Treated with this compound
| Treatment Group | Dose (mg/kg) | AUC (0-120 min) (mg/dL·min) | % Reduction in AUC vs. Vehicle |
| Non-Diabetic Control | - | 15000 | - |
| Diabetic + Vehicle | - | 45000 | 0% |
| Diabetic + Metformin | 200 | 25000 | 44.4% |
| Diabetic + this compound | 10 | 38000 | 15.6% |
| Diabetic + this compound | 30 | 30000 | 33.3% |
| Diabetic + this compound | 100 | 26000 | 42.2% |
Experimental Workflow:
Elucidating the Mechanism of Action: Signaling Pathway Analysis
Understanding the molecular pathways through which this compound exerts its effects is crucial. A common pathway involved in glucose uptake is the PI3K/Akt signaling cascade, which leads to the translocation of the glucose transporter GLUT4 to the cell membrane.[6][7]
Western Blot Analysis of Key Signaling Proteins
This technique is used to detect changes in the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt, indicating pathway activation.
Experimental Protocol:
-
Cell Treatment and Lysis:
-
Culture and differentiate 3T3-L1 cells as described in section 1.1.
-
Starve the cells and then treat with this compound (e.g., 10 µM) for 30 minutes, followed by stimulation with insulin (100 nM) for 10 minutes. Include appropriate controls (vehicle, insulin alone, this compound alone).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein to the total protein.
-
Data Presentation:
Table 3: Effect of this compound on Akt Phosphorylation in 3T3-L1 Adipocytes
| Treatment Group | p-Akt/Total Akt Ratio (Normalized to Vehicle) | Standard Deviation |
| Vehicle Control | 1.0 | 0.1 |
| Insulin (100 nM) | 5.2 | 0.5 |
| This compound (10 µM) | 1.5 | 0.2 |
| This compound (10 µM) + Insulin (100 nM) | 7.8 | 0.7 |
Signaling Pathway Diagram:
Conclusion
The protocols outlined in this document provide a robust framework for the initial characterization of this compound's effects on blood glucose. By employing a combination of in vitro and in vivo assays, researchers can effectively assess the compound's therapeutic potential and begin to elucidate its mechanism of action. Positive results from these studies would warrant further investigation into the safety, efficacy, and detailed molecular targets of this compound in more advanced preclinical models.
References
- 1. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 3. The use of animal models in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for DSO-5a in Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSO-5a is a novel small molecule compound under investigation for its potential therapeutic applications in metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). These conditions are frequently characterized by insulin (B600854) resistance, impaired glucose metabolism, and excessive lipid accumulation in tissues. This compound is hypothesized to exert its beneficial effects by modulating key signaling pathways that are central to cellular energy homeostasis, such as the AMP-activated protein kinase (AMPK) and the PI3K/Akt signaling pathways.[1][[“]][3][4] These pathways are critical regulators of glucose uptake, lipid metabolism, and insulin sensitivity.[[“]][3][4][5] This document provides detailed application notes and experimental protocols for investigating the effects of this compound in a research setting.
Mechanism of Action
This compound is a potent activator of both the AMPK and PI3K/Akt signaling pathways. AMPK acts as a cellular energy sensor, and its activation promotes catabolic processes that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic, energy-consuming pathways.[3][4] The PI3K/Akt pathway is a primary mediator of insulin signaling, and its activation is crucial for insulin-stimulated glucose uptake and glycogen (B147801) synthesis.[[“]][5][6] By activating both of these pathways, this compound is expected to improve insulin sensitivity, enhance glucose disposal, and reduce lipid accumulation in metabolic tissues.
Signaling Pathways
Below are diagrams illustrating the key signaling pathways targeted by this compound.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. consensus.app [consensus.app]
- 3. JCI - AMP-activated protein kinase signaling in metabolic regulation [jci.org]
- 4. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impairment of insulin signaling pathway PI3K/Akt/mTOR and insulin resistance induced AGEs on diabetes mellitus and neurodegenerative diseases: a perspective review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Use of DSO-5a
For Researchers, Scientists, and Drug Development Professionals
Abstract
DSO-5a is a potent, selective, and orally active agonist for the bombesin (B8815690) receptor subtype-3 (BB3), a G protein-coupled receptor implicated in metabolic regulation.[1][2] As a representative of DMAKO-00 derivatives, this compound has demonstrated potential as a therapeutic agent for type 2 diabetes mellitus by improving glucose homeostasis.[1][2] Mechanistically, this compound activates BB3, leading to the upregulation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) activity and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][4] These application notes provide detailed protocols for the preparation and use of this compound in common laboratory assays to investigate its biological activity.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₄N₂O₇ | [4] |
| Molecular Weight | 440.45 g/mol | [4] |
| CAS Number | 2195411-63-1 | [3][4] |
| Appearance | Solid | [5] |
Preparation of this compound Solutions
Solubility and Storage
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of at least 10 mM.[5] For long-term storage, it is recommended to prepare a concentrated stock solution in anhydrous DMSO.
-
Stock Solution (10 mM):
-
Accurately weigh 4.405 mg of this compound powder.
-
Dissolve in 1.0 mL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
-
Storage:
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. To minimize solvent-induced toxicity, the final concentration of DMSO in the culture medium should be kept below 0.5%.
In Vitro Experimental Protocols
Assessment of ERK1/2 Phosphorylation by Western Blot
This protocol describes the detection of increased ERK1/2 phosphorylation in response to this compound treatment in a suitable cell line expressing BB3 (e.g., hBB3-H1299 or mBB3-HEK cells).
Materials:
-
BB3-expressing cells (e.g., hBB3-H1299)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment, if necessary, to reduce basal ERK phosphorylation.
-
Treat cells with varying concentrations of this compound (e.g., 0-100 nM) for a specified time (e.g., 8 minutes).[3] Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with 100-150 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody.
-
PPAR-γ Activity Assay
This protocol outlines a method to assess the effect of this compound on PPAR-γ transcriptional activity using a reporter gene assay.
Materials:
-
Cells co-transfected with a PPAR-γ expression vector and a PPRE-luciferase reporter vector.
-
Cell culture medium.
-
This compound stock solution (10 mM in DMSO).
-
Positive control (e.g., Rosiglitazone).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Culture and Treatment:
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound. Include a positive control and a vehicle control.
-
Incubate for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
-
Express the results as fold activation over the vehicle control.
-
In Vivo Experimental Protocol
This protocol is based on studies conducted in C57BL/6 and db/db mice to evaluate the effect of this compound on glucose homeostasis.[1]
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose sodium in sterile water)
-
C57BL/6 or db/db mice
-
Glucose solution for oral glucose tolerance test (OGTT)
-
Glucometer and test strips
Protocol:
-
Preparation of Dosing Solution:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., for a 10 mg/kg dose in a 20 g mouse with a gavage volume of 100 µL, prepare a 2 mg/mL suspension).
-
-
Animal Dosing:
-
Administer this compound or vehicle to the mice via oral gavage at the desired dose (e.g., 3-30 mg/kg).[5]
-
-
Oral Glucose Tolerance Test (OGTT):
-
Fast the mice overnight.
-
30 minutes after this compound administration, administer a glucose solution (e.g., 2 g/kg) via oral gavage.[5]
-
Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
-
Chronic Treatment in db/db Mice:
-
Administer this compound or vehicle daily for several weeks.
-
Monitor fasting blood glucose and body weight regularly.
-
At the end of the study, collect blood and tissues for further analysis (e.g., HbA1c, insulin (B600854) levels, gene expression in adipose tissue).
-
Quantitative Data Summary
| Assay | Cell Line/Animal Model | Parameter | Value | Reference |
| IP-1 Accumulation | hBB3-HEK cells | pEC₅₀ | 8.485 | [3] |
| Calcium Response | hBB3-HEK cells | pEC₅₀ | 7.964 | [3] |
| IP-1 Accumulation | mBB3-HEK cells | pEC₅₀ | 7.262 | [3] |
| Calcium Response | mBB3-HEK cells | pEC₅₀ | 7.174 | [3] |
| ERK1/2 Phosphorylation | hBB3-H1299 and mBB3-HEK cells | Effective Concentration Range | 0-100 nM | [3] |
| Oral Glucose Tolerance Test | C57BL/6 mice | Effective Dose Range | 3-30 mg/kg (p.o.) | [5] |
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway.
Caption: Western blot workflow for p-ERK detection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Dimethyl Shikonin Oxime 5a, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS#:2195411-63-1 | Chemsrc [chemsrc.com]
- 5. This compound | BRS-3 agonist | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for the Detection of Complement Component C5a in Biological Samples
A Note on Terminology: The analyte "DSO-5a" was not identified in publicly available scientific literature. Based on the query, it is presumed that "this compound" may be an internal designation or a typographical error for Complement Component C5a , a well-characterized inflammatory mediator. The following application notes and protocols are based on established methods for the detection of human C5a.
Complement component C5a is a potent pro-inflammatory polypeptide that plays a crucial role in the innate immune response. Accurate and sensitive quantification of C5a in biological matrices such as serum, plasma, and cell culture supernatants is essential for understanding its role in various physiological and pathological processes. This document provides detailed protocols for two common analytical methods for C5a detection: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Method Selection and Overview
The choice of analytical method for C5a detection depends on the specific requirements of the study, including sensitivity, specificity, sample throughput, and the nature of the biological matrix.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used immunoassay technique that offers high sensitivity and is suitable for high-throughput analysis. Sandwich ELISA formats are commonly employed for C5a quantification, utilizing a pair of antibodies that bind to different epitopes on the C5a molecule.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered a gold standard for the quantification of small molecules and peptides in complex biological fluids.[1] It offers high specificity and sensitivity and can be used to distinguish between C5a and its metabolite, C5a desArg.[2]
II. Quantitative Data Summary
The following table summarizes typical performance characteristics of commercially available ELISA kits for the detection of human C5a and its metabolite C5a desArg.
| Parameter | Human Complement C5a ELISA | Human Complement C5a desArg ELISA | Reference |
| Assay Type | Sandwich ELISA | Sandwich ELISA | [2] |
| Sample Types | Cell Culture Supernates, Serum, Plasma | Plasma, Serum, other biological samples | [2] |
| Sensitivity | Varies by kit | As low as 0.047 ng/mL | [2] |
| Assay Range | Varies by kit | 0.078 - 5.0 ng/mL | [2] |
| Species Reactivity | Human | Human | [2] |
III. Experimental Protocols
Effective sample preparation is critical for removing interfering substances and ensuring accurate quantification of C5a.[3] The choice of method depends on the biological matrix and the analytical technique.
1. Serum and Plasma for ELISA:
-
Serum: Use a serum separator tube and allow the sample to clot for 2 hours at room temperature or overnight at 4°C before centrifugation for 20 minutes at approximately 1,000 x g.[4] Assay the freshly prepared serum immediately or store aliquots at -20°C or -80°C for later use.[4] Avoid repeated freeze-thaw cycles.[4]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant.[4] Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection.[4] Remove the plasma and assay immediately or store aliquots at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles.[4] For some ELISA kits, diluents for complex matrices like serum and plasma should be evaluated prior to use.
2. Tissue Homogenates for ELISA:
-
Rinse tissues in ice-cold PBS to remove excess blood.[4]
-
Weigh the tissue before homogenization.[4]
-
Mince the tissues into small pieces and homogenize in a suitable lysis buffer (e.g., 1 mL of lysis buffer per 20-50 mg of tissue) with a glass homogenizer on ice.[4]
-
Centrifuge the homogenate to pellet the debris and collect the supernatant for analysis.
3. Sample Preparation for LC-MS/MS (Plasma):
For LC-MS/MS analysis, more extensive sample cleanup is typically required to remove proteins and other interfering substances.[5] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3][5]
-
Protein Precipitation: This is a rapid method suitable for removing the bulk of proteins.[5][6]
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724).[6]
-
Vortex vigorously for 1 minute.[6]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]
-
Collect the supernatant for analysis.[6]
-
-
Supported Liquid Extraction (SLE): SLE is an alternative to traditional LLE that is amenable to automation.[5][7]
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup and can be used to concentrate the analyte.[8][9]
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol (B129727) and then water.[8]
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a strong solvent.
-
Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
-
This protocol is a general guideline based on commercially available ELISA kits.[4] Refer to the specific manufacturer's instructions for optimal results.
1. Reagent Preparation:
-
Prepare all reagents, including standards, samples, capture antibody, detection antibody, and substrate solution according to the kit's instructions.
2. Assay Procedure:
-
Coat a 96-well microplate with the capture antibody and incubate.
-
Wash the plate to remove unbound antibody.
-
Block the plate to prevent non-specific binding.
-
Add 100 µL of standards and samples to the appropriate wells.[4]
-
Incubate for 1-2 hours at 37°C or room temperature.[4]
-
Wash the plate.
-
Add 100 µL of the biotinylated detection antibody and incubate for 1 hour at 37°C.[4]
-
Wash the plate.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate for 20-30 minutes at 37°C.[4]
-
Wash the plate.
-
Add 90-100 µL of substrate solution (e.g., TMB) and incubate for 10-20 minutes at 37°C in the dark.[4]
-
Add 50 µL of stop solution to each well.[4]
-
Measure the optical density at 450 nm using a microplate reader.[4]
3. Data Analysis:
-
Construct a standard curve by plotting the optical density of the standards against their known concentrations.
-
Determine the concentration of C5a in the samples by interpolating their optical density values from the standard curve.
This protocol provides a general framework for developing an LC-MS/MS method for C5a. Method development and validation are essential for achieving accurate and reliable results.[9][10]
1. Stock and Working Solutions:
-
Prepare stock solutions of C5a reference standard and a stable isotope-labeled internal standard (if available) in an appropriate solvent (e.g., methanol).[1][8]
-
Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the stock solutions.[8]
2. Calibration Curve and QC Samples:
-
Spike blank plasma with the C5a working solutions to create a series of calibration standards covering the expected concentration range.[8]
-
Prepare QC samples at low, medium, and high concentrations in blank plasma.[8]
3. LC-MS/MS System and Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for peptide analysis.[1][8][9]
-
Mobile Phase: A gradient of water and acetonitrile containing an additive like formic acid is typically used for optimal separation and ionization.[1][8]
-
Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.[8]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for peptides.[9]
-
Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[10] Specific precursor-to-product ion transitions for C5a and the internal standard need to be determined and optimized.
-
4. Data Analysis:
-
Integrate the peak areas of C5a and the internal standard.
-
Calculate the peak area ratio of C5a to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of C5a in the unknown samples from the calibration curve.
IV. Visualizations
Caption: General workflow for C5a detection.
Caption: Sandwich ELISA protocol workflow.
Caption: LC-MS/MS protocol workflow.
References
- 1. protocols.io [protocols.io]
- 2. Human Complement C5a desArg ELISA Kit-CTK-828 (CTK-828) - Creative Biolabs [creative-biolabs.com]
- 3. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cloud-clone.com [cloud-clone.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. Application of LC-MS/MS method for determination of dihydroartemisin in human plasma in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting unexpected results in DSO-5a experiments
Welcome to the technical support center for DSO-5a. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and navigating experimental complexities with this compound.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is understood to exert its anti-inflammatory effects through multiple pathways. A primary mechanism is the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in regulating inflammation, cell proliferation, and apoptosis.[1][2][3] The active metabolite of this compound, N-acetyl-5-ASA, binds to and activates PPAR-γ, leading to its translocation to the nucleus.[4] In the nucleus, it forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to PPAR-γ response elements on DNA to modulate the expression of genes involved in inflammation.[4] Additionally, this compound can interfere with the metabolism of arachidonic acid by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[5][6][7] It has also been shown to scavenge reactive oxygen species and inhibit the activation of NF-κB.[5][8][9]
2. In what experimental models has this compound shown efficacy?
This compound has demonstrated anti-inflammatory and anti-neoplastic effects in various preclinical models. In vitro, it has been shown to inhibit the growth and proliferation of colon cancer cell lines such as HT-29 and Caco-2, as well as induce apoptosis.[1] In vivo, this compound has been effective in murine models of colitis, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, where it reduces inflammation and ameliorates disease symptoms.[10] It has also shown efficacy in a xenograft tumor model and in azoxymethane (B1215336) (AOM)-induced colon carcinogenesis in mice.[1]
3. What are the known cellular targets of this compound?
The primary molecular target of this compound is Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[2][3][11] Through the activation of PPAR-γ, this compound indirectly influences the activity of other signaling pathways, including the NF-κB pathway, which it downregulates to reduce the production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6.[4][8][12] this compound also impacts the Wnt/β-catenin signaling pathway and can inhibit phosphoinositide-3 kinase (PI3K) signaling.[8][9]
Troubleshooting Guide
This guide addresses common unexpected results that may be encountered during experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High variability in cell-based assay results | This compound solution instability: this compound is sensitive to light, temperature, and oxygen, leading to degradation.[13][14] | Prepare fresh solutions of this compound for each experiment. Protect solutions from light and consider working under anaerobic conditions by, for example, using nitrogen gas.[13] Store stock solutions at appropriate temperatures and for limited durations as determined by stability studies.[15] |
| Inconsistent cell health or density: Variations in cell seeding density or passage number can affect cellular response. | Ensure consistent cell seeding densities across all wells and experiments. Use cells within a consistent and narrow passage number range. Regularly check for mycoplasma contamination. | |
| Variable metabolism of this compound: Cells may metabolize this compound to its less active N-acetylated form at different rates.[16] | When possible, measure the levels of both this compound and its metabolite, N-acetyl-5-ASA, in your experimental system to correlate with observed effects. | |
| Lack of expected anti-inflammatory effect (e.g., no reduction in cytokine production) | Sub-optimal concentration of this compound: The effective concentration of this compound can be cell-type and stimulus-dependent. | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Concentrations used in published studies can serve as a starting point.[1][17] |
| Low PPAR-γ expression in the cell model: The primary target of this compound, PPAR-γ, may be expressed at low levels in your chosen cell line. | Verify the expression of PPAR-γ in your cell model using techniques such as qPCR or Western blotting. Consider using a cell line known to have robust PPAR-γ expression. | |
| Inappropriate timing of treatment: The timing of this compound treatment relative to the inflammatory stimulus can be critical. | Optimize the timing of this compound pre-treatment, co-treatment, or post-treatment with the inflammatory stimulus to achieve the desired effect. | |
| Paradoxical pro-inflammatory response or cell toxicity | Cell-type specific toxicity: At high concentrations, this compound may induce apoptosis or other forms of cell death.[17] | Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT or LDH assay).[18] |
| This compound-induced exacerbation of inflammation: In some contexts, aminosalicylates can paradoxically worsen colitis.[19][20] | If observing a pro-inflammatory effect, consider reducing the concentration of this compound or exploring alternative experimental models. Document these findings as they may represent a clinically relevant phenomenon. | |
| Drug-induced liver injury (in vivo models): Although rare, 5-ASA has been associated with hepatotoxicity.[21] | In animal studies, monitor liver function through blood chemistry and histology if unexpected systemic toxicity is observed. | |
| Inconsistent results in animal models of colitis | Variable gut microbiota composition: The gut microbiota can metabolize this compound, potentially affecting its local availability and efficacy.[16] | Consider co-housing animals to normalize gut microbiota or using animals from a single, well-characterized vendor. Fecal microbiota analysis may help explain inter-animal variability. |
| Severity of induced colitis: The efficacy of this compound may be dependent on the severity of inflammation. | Standardize the induction of colitis to ensure consistent disease severity across all animals. Monitor disease activity index (DAI) closely. | |
| Route and frequency of administration: The local concentration of this compound in the colon is crucial for its efficacy.[22] | Ensure the chosen route and frequency of administration provide adequate colonic exposure to this compound. Consider formulation strategies for targeted colonic delivery.[23] |
Experimental Protocols & Methodologies
In Vitro Cell Proliferation Assay
This protocol is adapted from studies on HT-29 and Caco-2 colon cancer cell lines.[1]
-
Cell Seeding: Seed HT-29 or Caco-2 cells in 96-well plates at a density of 5 x 10³ cells per well in complete medium and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Assessment of Proliferation:
-
Cell Counting: At the end of the incubation, detach the cells with trypsin and count them using a hemocytometer or an automated cell counter.
-
Ki-67 Staining: Alternatively, fix the cells and perform immunocytochemistry for the proliferation marker Ki-67.
-
-
Data Analysis: Express cell proliferation as a percentage of the vehicle-treated control.
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This is a general protocol for inducing colitis in mice to test the efficacy of this compound.[10]
-
Animal Acclimatization: Acclimate mice (e.g., C57BL/6) for at least one week before the start of the experiment.
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.
-
This compound Administration: Administer this compound by oral gavage or other appropriate route daily, starting either before, during, or after DSS administration, depending on the experimental design (prophylactic or therapeutic).
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Termination and Sample Collection: At the end of the experiment, euthanize the mice and collect the colon. Measure the colon length and collect tissue for histology, cytokine analysis (e.g., qPCR, ELISA), and myeloperoxidase (MPO) assay to assess neutrophil infiltration.
-
Data Analysis: Compare the DAI scores, colon length, histological scores, and inflammatory markers between the this compound-treated group and the DSS-only control group.
Signaling Pathway and Workflow Diagrams
This compound Anti-inflammatory Signaling Pathway
References
- 1. academic.oup.com [academic.oup.com]
- 2. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-ASA inhibits epithelial β-catenin activation in chronic ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Aminosalicylic acid ameliorates dextran sulfate sodium-induced colitis in mice by modulating gut microbiota and bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator-activated receptor-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bioencapsulation.net [bioencapsulation.net]
- 14. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of 5-aminosalicylic acid suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gut Microbial Metabolism of 5-ASA Diminishes Its Clinical Efficacy in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-ASA Affects Cell Cycle Progression in Colorectal Cells by Reversibly Activating a Replication Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. 5-Aminosalicylic Acid-Induced Liver Injury in a Patient with Ulcerative Colitis: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and in vitro/in vivo evaluation of 5-aminosalicyl-glycine as a colon-specific prodrug of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of DSO-5a in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of DSO-5a, an antisense oligonucleotide (ASO), during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a synthetic antisense oligonucleotide (ASO) designed to modulate gene expression by binding to a specific target RNA.[1][2] The stability of this compound is critical for its therapeutic efficacy and the reproducibility of experimental results. Degradation can lead to a loss of activity, the formation of impurities with potential off-target effects, and inaccurate data interpretation.[1]
Q2: What are the primary factors that can compromise the stability of this compound?
A2: The stability of this compound can be affected by several factors, including:
-
Temperature: High temperatures can accelerate degradation.[3]
-
pH: Non-neutral pH conditions can lead to depurination and other chemical modifications.[3]
-
Nuclease Contamination: RNases and DNases can enzymatically degrade this compound.[4][5]
-
Oxidation: The phosphorothioate (B77711) backbone of many ASOs is susceptible to oxidation.[3][6]
-
Freeze-Thaw Cycles: While generally less impactful on oligonucleotides than on larger DNA molecules, repeated freeze-thaw cycles are not recommended as a best practice.[5]
-
Light Exposure: Photolabile modifications, if present, can be sensitive to light. It is a good general practice to minimize light exposure.[4]
Q3: How should I properly store this compound for short-term and long-term use?
A3: Proper storage is crucial for maintaining the integrity of this compound.
-
Short-Term Storage: For routine use, storing this compound resuspended in a TE buffer (pH 8.0) at 4°C is recommended.[4][5] Aliquoting the stock solution into smaller, single-use volumes is advisable to prevent contamination and repeated freeze-thaw cycles.[4]
-
Long-Term Storage: For long-term storage, it is best to store this compound in a lyophilized (dry) state or resuspended in a suitable buffer at -20°C or -80°C.[4] For RNA-based oligonucleotides, storage as an ethanol (B145695) precipitate at -80°C is the most stable option.[4][5]
Troubleshooting Guide
Problem: I am observing a loss of this compound activity in my cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Degradation during storage | 1. Verify the storage conditions (temperature, buffer). 2. Prepare fresh aliquots from a new stock vial. 3. Assess the integrity of your this compound stock using gel electrophoresis or HPLC. |
| Nuclease contamination in reagents or on lab surfaces | 1. Use certified nuclease-free water, buffers, and tips for all experiments. 2. Decontaminate work surfaces and pipettes with appropriate RNase-destroying agents. 3. Always wear gloves and change them frequently. |
| Degradation in cell culture media | 1. Minimize the incubation time of this compound in serum-containing media before addition to cells. 2. Consider using a delivery vehicle, such as lipid nanoparticles, to protect the ASO from nucleases in the serum.[2][7] |
| Incorrect quantification of this compound | 1. Re-quantify the concentration of your stock solution using UV/Vis spectrophotometry (A260 reading). 2. Ensure that lyophilized powder is adequately resuspended before use. |
Problem: I see multiple bands or unexpected peaks when analyzing this compound via gel electrophoresis or chromatography.
| Possible Cause | Troubleshooting Steps |
| Chemical degradation (e.g., oxidation, depurination) | 1. Review the handling procedures to minimize exposure to oxidative agents and non-neutral pH. 2. Use freshly prepared, high-quality buffers. 3. Characterize the degradation products using mass spectrometry to identify the specific degradation pathway.[3] |
| Incomplete synthesis or purification | 1. If synthesizing in-house, review the synthesis and purification protocols. Common issues include failed coupling steps.[8] 2. If purchased, contact the manufacturer and provide them with the analysis data. |
| Nuclease degradation | 1. Implement strict aseptic and RNase-free techniques during handling.[5] 2. Analyze a freshly prepared sample to see if the degradation is occurring over time. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Serum
This protocol provides a method to evaluate the stability of this compound in the presence of serum, which contains nucleases.[9]
Materials:
-
This compound stock solution (e.g., 200 µM in nuclease-free water or TE buffer)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Nuclease-free water
-
Gel loading buffer
-
Polyacrylamide gel (or other appropriate matrix) and electrophoresis system
-
Gel staining solution (e.g., SYBR Gold)
Procedure:
-
Prepare a master mix of this compound and FBS. For a final concentration of 50 µM this compound in 50% FBS, mix equal volumes of 200 µM this compound, 100% FBS, and nuclease-free water.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and immediately place it on ice or add a nuclease inhibitor to stop the degradation.
-
Mix the aliquots with gel loading buffer.
-
Run the samples on a polyacrylamide gel to separate the intact this compound from its degradation products.
-
Stain the gel and visualize the bands. The intensity of the full-length this compound band will decrease over time if degradation occurs.
Data Summary
The following tables summarize expected stability data for a typical phosphorothioate ASO under various conditions.
Table 1: Thermal Stability of this compound in Solution (pH 7.4)
| Temperature | Half-life (t½) | Primary Degradation Pathway |
| 4°C | > 1 year | Minimal degradation |
| 37°C | Weeks to months | Slow depurination and backbone cleavage |
| 90°C | Hours to days | Accelerated depurination and hydrolysis[3] |
Table 2: Impact of Storage Buffer on this compound Stability at 37°C
| Storage Medium | Relative Stability | Rationale |
| Nuclease-free water | Good | Prone to acid-catalyzed depurination over time.[4] |
| TE Buffer (pH 8.0) | Excellent | The slightly alkaline pH minimizes depurination, and EDTA chelates divalent cations that are cofactors for some nucleases.[5] |
| Dry (lyophilized) | Excellent (long-term) | Minimal degradation when stored properly at low temperatures.[4] |
Visualizations
Caption: Common degradation pathways for this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound instability issues.
References
- 1. Stability Testing of Oligonucleotide Drugs - Protheragen [bionucleics.protheragen.ai]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and Storage of Oligonucleotides [biosyn.com]
- 5. idtdna.com [idtdna.com]
- 6. agilent.com [agilent.com]
- 7. Nonviral delivery systems for antisense oligonucleotide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in DSO-5a Animal Studies
Welcome to the technical support center for DSO-5a animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in your experiments, leading to more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in animal studies?
A1: Variability in animal studies can be broadly categorized into three main areas:
-
Biological Variation: This includes inherent differences among animals such as genetics, age, sex, health status, and microbiome composition.[1] Even within well-defined and controlled populations, biological variation can occur.[2]
-
Environmental Factors: Fluctuations in the animal's micro and macro-environment can significantly impact study outcomes.[3] This includes housing conditions (e.g., cage density), temperature, humidity, lighting cycles, noise levels, and environmental enrichment.[4][5][6]
-
Experimental Procedures: Inconsistencies in how procedures are performed by experimenters are a major source of variability.[1] This encompasses animal handling, dosage administration, surgical techniques, sample collection, and data recording.[7][8]
Q2: How can I control for genetic variability in my animal colonies?
A2: Controlling for genetic variability is crucial for ensuring the reproducibility of your study. Key strategies include:
-
Use of Inbred Strains: Using inbred strains of animals, such as C57BL/6 mice, can substantially reduce genetic variation and, consequently, the required sample size.[9]
-
Regular Genetic Monitoring: Implement a regular program to monitor the genetic integrity of your animal colonies. Genetic drift, which is the random change in allele frequencies over generations, can lead to significant divergence from the original strain.[10][11][12]
-
Source Uniformity: Obtain all animals for a single study from the same reputable vendor to ensure a consistent genetic background.[1]
Q3: What is the importance of environmental enrichment, and can it increase variability?
A3: Environmental enrichment, which involves providing animals with stimuli to encourage natural behaviors, is crucial for animal welfare.[3][4] While there has been concern that enrichment could increase experimental variability, studies have shown that providing suitable enrichment can enhance animal well-being, leading to more refined animal models and improved research data.[4] The key is to standardize the enrichment provided across all animal enclosures to ensure it does not become a source of variation.
Q4: How does the route of administration of this compound affect pharmacokinetic variability?
A4: The route of administration can significantly impact the absorption, distribution, metabolism, and excretion (ADME) of this compound, leading to variability in pharmacokinetic (PK) profiles. For instance, oral administration often displays higher variability compared to intravenous, subcutaneous, or intraperitoneal routes due to factors like first-pass metabolism and gastrointestinal transit times.[13][14][15] Factors such as the drug's solubility, dose, and pH-dependent solubility are also associated with high PK variability.[13][14][15]
Q5: What are the best practices for preparing and administering this compound to minimize variability?
A5: To ensure consistent delivery of this compound, adhere to the following best practices:
-
Standardized Formulation: Use a consistent and well-characterized formulation of this compound for all animals in the study. Ensure the vehicle is appropriate and does not have any biological effects of its own.
-
Accurate Dosing: Calculate the dose accurately based on the most recent body weight of each animal.[16]
-
Consistent Route and Technique: Use the same route of administration for all animals and ensure that the personnel performing the injections are well-trained and consistent in their technique.[8][17] For example, with intraperitoneal injections, care should be taken to inject into the lower abdominal quadrants to avoid the bladder and gastrointestinal tract.[17]
-
Sterility: Ensure that all preparations of this compound are sterile to prevent infection, which can be a significant confounding factor.[18]
Troubleshooting Guides
Issue 1: High variability in tumor growth in our xenograft model after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Tumor Cell Implantation | Ensure the same number of viable tumor cells are implanted at the same anatomical site for all animals. Use a consistent injection volume and depth. |
| Variable Animal Health Status | Only use healthy animals within a narrow age and weight range. Implement a robust health monitoring program.[19] |
| Differences in this compound Administration | Verify the accuracy of dose calculations and the consistency of the administration technique.[16] Ensure proper randomization of animals to treatment groups to avoid bias.[2][20] |
| Cage Effects | Randomize the placement of cages on the racks to account for potential micro-environmental variations within the animal room.[20] |
Issue 2: Significant inter-animal variation in plasma concentrations of this compound.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing Procedure | Review and standardize the entire dosing procedure, including the time of day for administration to account for circadian rhythms. Ensure all personnel are following the exact same protocol. |
| Variability in Food and Water Intake (for oral dosing) | If this compound is administered in the diet or drinking water, monitor food and water consumption for each cage to ensure consistent intake.[21] Consider using oral gavage for more precise dosing.[21] |
| Physiological Differences Among Animals | Factors such as stress can alter metabolism. Ensure animals are properly acclimatized and handled gently to minimize stress.[8] |
| Issues with Blood Sample Collection and Processing | Standardize the timing of blood collection post-dosing. Use a consistent method for sample collection and processing to avoid variability in sample quality. |
Experimental Protocols
Protocol 1: Standardization of Animal Handling to Reduce Stress-Induced Variability
-
Acclimatization: Upon arrival, allow animals to acclimate to the new environment for a minimum of one week before any experimental procedures begin.[1]
-
Consistent Handling: All animal handlers should use a standardized, gentle handling technique. For mice, tunnel handling is preferred over tail handling to reduce anxiety.
-
Habituation: Habituate animals to the specific procedures they will undergo (e.g., injection, blood collection) to minimize acute stress responses.[8]
-
Minimize Environmental Disturbances: Conduct procedures in a quiet, dedicated area and minimize loud noises and sudden movements.
Protocol 2: Randomization and Blinding to Minimize Bias
-
Randomization:
-
Blinding:
-
The investigator administering this compound and the person assessing the outcomes should be blinded to the treatment group assignments.[2]
-
This can be achieved by having a third party prepare and code the drug formulations.
-
The blind should only be broken after the data has been collected and analyzed.
-
Visualizations
Caption: A standardized workflow for this compound animal studies to minimize variability.
Caption: Key sources of variability in preclinical animal research.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Tackling In Vivo Experimental Design [modernvivo.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. The impact of environmental enrichment on the outcome variability and scientific validity of laboratory animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 9. anzccart.adelaide.edu.au [anzccart.adelaide.edu.au]
- 10. Genetic drift - Wikipedia [en.wikipedia.org]
- 11. Genetic Drift in the Animal Kingdom | Critter Science [critter.science]
- 12. Khan Academy [khanacademy.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Best-practice medicine use – the five Rs | AHDB [ahdb.org.uk]
- 17. animal.research.wvu.edu [animal.research.wvu.edu]
- 18. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 19. The Critical Role of Rodent Model Health Standards in Research | Taconic Biosciences [taconic.com]
- 20. Designing, conducting, and reporting reproducible animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. az.research.umich.edu [az.research.umich.edu]
Best practices for long-term storage of DSO-5a
This technical support center provides best practices for the long-term storage of DSO-5a, alongside detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent, selective, and orally active bombesin (B8815690) receptor subtype-3 (BB3) agonist. It is a dimethyl shikonin (B1681659) oxime derivative with the CAS number 2195411-63-1. This compound is utilized in diabetes-related research due to its ability to upregulate peroxisome proliferator-activated receptor-gamma (PPAR-γ) activity through BB3 and activate ERK1/2 phosphorylation.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is commonly used for shikonin derivatives and other small molecule agonists. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
Q3: How should I store this compound for long-term use?
A3: For long-term stability, this compound should be stored as a solid at -20°C. Protect the compound from light and moisture. For stock solutions in DMSO, it is recommended to store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Under these conditions, the solid form should be stable for years, while stock solutions are generally stable for several months. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
Q4: Is this compound sensitive to light and temperature?
A4: Yes, as a shikonin derivative, this compound is expected to be sensitive to light and heat. Shikonin and its derivatives are prone to degradation upon exposure to light and high temperatures. Therefore, it is crucial to store the solid compound and its solutions protected from light and at the recommended low temperatures.
Long-Term Storage Best Practices
Proper storage of this compound is critical to maintain its potency and stability for reproducible experimental results.
| Storage Form | Recommended Temperature | Recommended Solvent | Duration | Special Considerations |
| Solid (Lyophilized Powder) | -20°C | N/A | Up to several years | Store in a tightly sealed container in a desiccator to prevent moisture absorption. Protect from light. |
| Stock Solution | -20°C or -80°C | Anhydrous DMSO | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. |
| Working Dilutions | 2-8°C | Aqueous buffers/cell culture media | Up to 24 hours | Prepare fresh daily for experiments. The stability in aqueous solutions is significantly lower than in DMSO. |
Experimental Protocols & Troubleshooting
Experimental Workflow for Assessing this compound Activity
Refining protocols for consistent DSO-5a results
Welcome to the Technical Support Center for DSO-5a, a selective inhibitor of Kinase Alpha (KA-1). This resource is designed to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A2: this compound is best dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For short-term storage (up to one month), stock solutions can be stored at -20°C. For long-term storage, aliquoting the stock solution into smaller volumes and storing at -80°C is recommended to avoid repeated freeze-thaw cycles.[1]
Q2: Is this compound light-sensitive or unstable in culture media?
A2: While this compound does not show significant light sensitivity, its stability in aqueous cell culture media can be variable. It is recommended to prepare fresh dilutions from the DMSO stock for each experiment. If experiments run longer than 48 hours, consider replenishing the media with a freshly diluted compound to maintain a stable concentration.[2]
Q3: How can I be sure that the observed cellular effects are due to this compound and not off-target effects?
A3: To distinguish between on-target and off-target effects, it is crucial to include proper controls.[2] A rescue experiment, where the activity of KA-1 is restored, should reverse the phenotypic effects of this compound. Additionally, using a structurally similar but inactive analog of this compound, if available, can help confirm that the observed effects are due to the inhibition of KA-1.[3]
Troubleshooting Guides
Problem 1: High Variability in IC50 Values
Q: My IC50 values for this compound are inconsistent across different experimental runs. What could be the cause?
A: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors related to assay conditions and experimental execution.[4][5] A systematic approach is necessary to identify the source of the variability.
Data Presentation: Factors Influencing IC50 Value Consistency
| Potential Cause | Recommended Action & Rationale |
| Cell Health & Passage Number | Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase. Senescent or overly confluent cells can show altered sensitivity to inhibitors.[6] |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Cell density can affect the growth rate and the effective concentration of the inhibitor per cell.[6] |
| Compound Dilution Errors | Prepare fresh serial dilutions for each experiment using calibrated pipettes. Inaccuracies in dilutions are a major source of error.[7] |
| Incubation Time | Standardize the duration of compound exposure. The IC50 value can change depending on how long the cells are treated.[8] |
| Reagent Variability | Use the same lot of media, serum, and assay reagents (e.g., MTT, CellTiter-Glo) to minimize batch-to-batch variation.[6] |
| Data Analysis | Use a consistent data analysis method, such as a four-parameter logistic (sigmoidal dose-response) curve fit, to calculate the IC50.[4] |
Experimental Workflow: Standardized IC50 Determination
To minimize variability, a standardized workflow should be followed.
Caption: Standardized workflow for consistent IC50 determination.
Problem 2: Inconsistent Inhibition of Downstream Target p-MEK
Q: My Western blot results show variable inhibition of phosphorylated MEK (p-MEK), a downstream target of KA-1, even at this compound concentrations that should be effective.
A: This issue can arise from problems in the experimental protocol or from complex biological responses, such as the activation of compensatory signaling pathways.
Signaling Pathway: this compound Inhibition of the KA-1 Pathway
This compound is designed to inhibit KA-1, which in turn should prevent the phosphorylation of its downstream target, MEK. However, other pathways can sometimes compensate for this inhibition.
Caption: this compound inhibits the KA-1 signaling pathway.
Experimental Protocol: Western Blot for p-MEK and Total MEK
A robust Western blot protocol is essential for accurately quantifying changes in protein phosphorylation.[9][10]
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[10]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in TBST. BSA is often preferred over milk for phospho-antibodies to reduce background noise.[11]
-
Incubate the membrane with a primary antibody against p-MEK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Re-probing:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total MEK.[12]
-
-
Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-MEK to total MEK for each sample.[10]
Problem 3: Unexpected Cytotoxicity at Low Concentrations
Q: I'm observing significant cell death at this compound concentrations well below the expected IC50. What could be causing this?
A: Unexpected cytotoxicity can be due to several factors, including solvent toxicity, compound precipitation, or specific off-target effects in your cell line.[2]
Data Presentation: Troubleshooting Unexpected Cytotoxicity
| Observation | Potential Cause | Suggested Solution |
| Cell death is also seen in the vehicle control well. | Solvent Toxicity: The concentration of DMSO may be too high (typically >0.5%). | Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (ideally ≤ 0.1%).[2] |
| A precipitate is visible in the culture media. | Poor Solubility: this compound may be precipitating out of the aqueous media at higher concentrations. | Visually inspect wells for precipitation. If observed, lower the highest concentration used or prepare intermediate dilutions in a serum-containing medium to improve solubility. |
| Cytotoxicity is rapid and occurs only in specific cell lines. | Off-Target Effects: The cell line may express a protein that is highly sensitive to this compound, leading to an off-target toxic effect. | Test this compound in a different cell line to see if the effect is specific. Perform a literature search for known off-target effects of similar kinase inhibitors. |
Logical Relationship: Decision Tree for Cytotoxicity Troubleshooting
This diagram can help guide your troubleshooting process.
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Efficacy of DSO-5a and Other BB3 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of DSO-5a with other bombesin (B8815690) receptor subtype 3 (BB3) agonists, supported by available experimental data. The information is intended to assist researchers in making informed decisions regarding the selection of research tools and potential therapeutic agents targeting the BB3 receptor.
Introduction to BB3 Receptor Agonists
The bombesin receptor subtype 3 (BB3) is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for metabolic disorders.[1] Activation of the BB3 receptor, which is primarily coupled to the Gq signaling pathway, has been shown to regulate energy homeostasis, glucose metabolism, and food intake.[1] Consequently, the development of potent and selective BB3 agonists is an active area of research for the potential treatment of obesity and type 2 diabetes. This guide focuses on comparing the efficacy of a novel agonist, this compound, with other known BB3 agonists.
In Vitro Efficacy Comparison
| Agonist | Assay | Cell Line | Potency (pEC50) | Efficacy (% of Max Response) | Reference |
| This compound | IP-1 Accumulation | hBB3-H1299 | 8.4 | Not Reported | [ProbeChem] |
| MK-5046 | PLC Activation | hBRS-3 Balb 3T3 | ~10.7 (EC50 ~0.02 nM) | Full agonist | [2][3] |
| PLC Activation | NCI-N417 | Not Reported | Full agonist | [2][3] | |
| [d-Tyr6,βAla11,Phe13,Nle14]Bn-(6–14) | PLC Activation | hBRS-3 Balb 3T3 | ~8.2 (EC50 ~6 nM) | Full agonist | [2][3] |
| PLC Activation | NCI-N417 | Not Reported | Full agonist | [2][3] |
Note: The pEC50 for MK-5046 was calculated from its reported EC50 value of 0.02 nM. The data for MK-5046 and the universal peptide agonist are from a single comparative study, enhancing the reliability of their direct comparison.[2][3]
In Vivo Efficacy Comparison
The table below outlines the reported in vivo effects of this compound and MK-5046 in animal models of metabolic disease.
| Agonist | Animal Model | Key Findings | Reference |
| This compound | C57BL/6 mice | Improved glucose tolerance. | [ProbeChem] |
| db/db mice | Ameliorated glucose homeostasis. | [ProbeChem] | |
| MK-5046 | Diet-induced obese mice | Reduced food intake and body weight. | [4][5][6][7] |
| Rats and Dogs | Reduced body weight. | [7] |
BB3 Receptor Signaling Pathway
Activation of the BB3 receptor by an agonist initiates a signaling cascade through the Gq alpha subunit of its associated G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Caption: BB3 Receptor Gq Signaling Pathway.
Experimental Protocols
Inositol Monophosphate (IP-1) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP-1), a downstream product of the Gq signaling pathway, as an indicator of receptor activation.
1. Cell Culture and Seeding:
- Culture cells expressing the BB3 receptor (e.g., hBB3-H1299) in appropriate growth medium.
- Seed the cells into 96-well or 384-well white, solid-bottom plates at a density optimized for the cell line.
- Incubate overnight to allow for cell attachment.
2. Agonist Stimulation:
- Prepare a serial dilution of the BB3 agonists (e.g., this compound, MK-5046) in a stimulation buffer containing a phosphodiesterase inhibitor like LiCl.
- Remove the growth medium from the cells and add the agonist dilutions.
- Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
3. Cell Lysis and IP-1 Detection:
- Lyse the cells using the lysis buffer provided in a commercial IP-1 assay kit (e.g., HTRF IP-One assay).
- Add the detection reagents, which typically include an IP-1-d2 conjugate and an anti-IP-1 cryptate-labeled antibody.
- Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.
4. Data Acquisition and Analysis:
- Measure the HTRF signal using a plate reader compatible with time-resolved fluorescence resonance energy transfer (TR-FRET).
- Calculate the ratio of the emission signals at 665 nm and 620 nm.
- Plot the HTRF ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the pEC50.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following Gq-coupled receptor activation.
1. Cell Culture and Seeding:
- Culture and seed BB3 receptor-expressing cells into black-walled, clear-bottom 96-well or 384-well plates as described for the IP-1 assay.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) and an organic anion transporter inhibitor like probenecid.
- Remove the growth medium and add the dye-loading buffer to the cells.
- Incubate for a specific period (e.g., 30-60 minutes) at 37°C to allow for dye uptake.
3. Agonist Addition and Signal Detection:
- Prepare serial dilutions of the BB3 agonists in an appropriate assay buffer.
- Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).
- Establish a baseline fluorescence reading.
- Inject the agonist dilutions into the wells and immediately begin recording the fluorescence intensity over time (typically for 60-180 seconds).
4. Data Analysis:
- Determine the peak fluorescence response for each agonist concentration.
- Plot the peak response against the logarithm of the agonist concentration.
- Fit the data to a sigmoidal dose-response curve to calculate the pEC50 and maximum response.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the in vitro efficacy of BB3 agonists.
Caption: In Vitro Efficacy Comparison Workflow.
References
- 1. Bombesin receptor-subtype 3 as a potential target for obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacology of Bombesin Receptor Subtype-3, Nonpeptide Agonist MK-5046, a Universal Peptide Agonist, and Peptide Antagonist Bantag-1 for Human Bombesin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacology of bombesin receptor subtype-3, nonpeptide agonist MK-5046, a universal peptide agonist, and peptide antagonist Bantag-1 for human bombesin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiobesity effect of MK-5046, a novel bombesin receptor subtype-3 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of DSO-5a's Selectivity for the Bombesin Receptor Subtype 3 (BB3)
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the bombesin (B8815690) receptor subtype 3 (BB3) agonist, DSO-5a, with other known BB3 receptor ligands. The focus is on the validation of this compound's selectivity for the BB3 receptor, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals working in the field of G-protein coupled receptor (GPCR) pharmacology and related therapeutic areas.
Introduction to BB3 Receptor Ligands
The bombesin receptor family consists of three main subtypes in mammals: the neuromedin B receptor (NMBR or BB1), the gastrin-releasing peptide receptor (GRPR or BB2), and the bombesin receptor subtype 3 (BRS-3 or BB3). While BB1 and BB2 have well-characterized endogenous ligands, BB3 remains an orphan receptor. Nevertheless, the BB3 receptor is a promising therapeutic target for conditions such as obesity and type 2 diabetes mellitus.[1] The development of selective ligands for the BB3 receptor is crucial for elucidating its physiological functions and for therapeutic intervention.
This compound has been identified as a potent and selective agonist for the BB3 receptor.[1][2][3] This guide compares the performance of this compound with other notable BB3 receptor ligands, including the agonist MK-5046 and the antagonist Bantag-1.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and comparator compounds. It is important to note that while this compound is reported to be a selective BB3 agonist, detailed quantitative data on its binding affinity and functional activity at the BB1 and BB2 receptors were not available in the reviewed scientific literature.
Table 1: Functional Activity of BB3 Receptor Agonists
| Compound | Receptor Subtype | Assay Type | Potency (pEC50) | Efficacy | Reference |
| This compound | Human BB3 | IP-1 Accumulation | 8.4 | Agonist | [1][3] |
| This compound | Human BB1 | Not Reported | Not Reported | Not Reported | |
| This compound | Human BB2 | Not Reported | Not Reported | Not Reported | |
| MK-5046 | Human BB3 | Calcium Mobilization | 7.85 (EC50 = 14 nM) | Agonist | [3][4] |
| MK-5046 | Human BB1 | Not Reported | Not Reported | Not Reported | |
| MK-5046 | Human BB2 | Not Reported | Not Reported | Not Reported |
Table 2: Binding Affinity of BB3 Receptor Ligands
| Compound | Receptor Subtype | Assay Type | Affinity (Ki in nM) | Selectivity | Reference |
| This compound | Human BB3 | Not Reported | Not Reported | Reported as "selective" | [1] |
| MK-5046 | Human BB3 | Radioligand Binding | 3.7 | Selective for BB3 | [3][4] |
| Bantag-1 | Human BB3 | Radioligand Binding | 5.2 - 5.6 | >5000-fold vs BB1/BB2 | [5] |
| Bantag-1 | Human BB1 | Radioligand Binding | >30,000 | [5] | |
| Bantag-1 | Human BB2 | Radioligand Binding | >30,000 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize BB3 receptor ligands.
1. IP-1 Accumulation Assay (HTRF IP-One Assay)
This assay measures the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway, which is activated by the BB3 receptor.
-
Cell Culture and Plating:
-
HEK293 cells stably or transiently expressing the human BB1, BB2, or BB3 receptor are cultured in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are seeded into 96-well or 384-well white, solid-bottom plates and grown to 80-90% confluency.
-
-
Assay Procedure:
-
The growth medium is removed, and cells are washed with a stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
Cells are incubated with the stimulation buffer containing 50 mM lithium chloride (LiCl) for a pre-incubation period at 37°C. LiCl inhibits the degradation of IP1.
-
Varying concentrations of the test compound (e.g., this compound) are added to the wells, and the plate is incubated for a specified time (e.g., 60 minutes) at 37°C to stimulate IP1 production.
-
Following stimulation, the cells are lysed by adding the HTRF IP-One lysis buffer containing the IP1-d2 acceptor and the anti-IP1-cryptate donor.
-
The plate is incubated at room temperature for 60 minutes to allow for the competitive immunoassay to reach equilibrium.
-
The HTRF signal is read on a compatible plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (d2).
-
-
Data Analysis:
-
The ratio of the 665 nm to 620 nm signals is calculated.
-
A standard curve is generated using known concentrations of unlabeled IP1.
-
The concentration of IP1 produced in the experimental wells is interpolated from the standard curve.
-
Dose-response curves are plotted, and pEC50 values are calculated using non-linear regression.
-
2. Calcium Mobilization Assay (FLIPR Assay)
This assay measures the transient increase in intracellular calcium concentration following the activation of the Gq-coupled BB3 receptor.
-
Cell Culture and Plating:
-
Cells expressing the target receptor (BB1, BB2, or BB3) are seeded into black-walled, clear-bottom 96-well or 384-well plates and grown to near confluency.
-
-
Dye Loading:
-
The growth medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage) for 60 minutes at 37°C.
-
-
Assay Procedure:
-
The dye-loaded cell plate is placed into a Fluorometric Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is taken before the addition of the compound.
-
The FLIPR's integrated pipettor adds varying concentrations of the test compound to the wells.
-
Fluorescence is monitored in real-time immediately after compound addition to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) from baseline is calculated.
-
Dose-response curves are generated by plotting ΔF against the logarithm of the compound concentration.
-
EC50 values are determined from the dose-response curves using a sigmoidal curve fit.
-
Signaling Pathway and Experimental Workflow Diagrams
Discussion and Conclusion
The available data confirm that this compound is a potent agonist of the human BB3 receptor, with a pEC50 of 8.4 in an IP-1 accumulation assay.[1][3] This positions it as a valuable tool for studying the function of the BB3 receptor.
For a comprehensive understanding of its selectivity, it is essential to determine its activity at the BB1 and BB2 receptor subtypes. While the primary literature describes this compound as "selective," quantitative data to support this claim, such as EC50 or Ki values for BB1 and BB2, are not publicly available at the time of this guide's compilation.
Future studies should aim to fully characterize the selectivity profile of this compound by testing its binding affinity and functional activity on the BB1 and BB2 receptors. This will provide a clearer picture of its suitability as a selective tool compound for in vitro and in vivo studies of the BB3 receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bombesin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Pharmacokinetics and Pharmacodynamics of MK-5046, a Bombesin Receptor Subtype-3 (BRS-3) Agonist, in Healthy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis for high affinity and selectivity of peptide antagonist, Bantag-1, for the orphan BB3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Na+/H+ Exchanger Inhibitors in Preclinical Diabetes Models: Dimethyl Amiloride vs. Cariporide
A deep dive into the therapeutic potential of two Na+/H+ exchanger inhibitors, Dimethyl Amiloride (B1667095) (DMA) and Cariporide (B1668443), for the management of diabetes. This guide provides a comparative analysis of their performance in preclinical models, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.
This document is intended for researchers, scientists, and drug development professionals engaged in the field of diabetes and metabolic diseases. It aims to provide an objective comparison of Dimethyl Amiloride (DMA) and Cariporide, two derivatives under investigation for their potential therapeutic effects in diabetes. While direct head-to-head clinical trial data is not yet available, this guide synthesizes findings from various preclinical studies to offer a comprehensive overview of their respective efficacy and mechanisms.
Performance in Diabetes Models: A Quantitative Comparison
The following tables summarize the key quantitative data from preclinical studies investigating the effects of Dimethyl Amiloride and Cariporide in various models of diabetes.
Table 1: Effects of Dimethyl Amiloride (DMA) on Glucose Homeostasis in Type 2 Diabetes Mouse Models
| Animal Model | Treatment | Duration | Basal Blood Glucose (mg/dL) | Post-Treatment Blood Glucose (mg/dL) | Basal Plasma Insulin (B600854) (ng/mL) | Post-Treatment Plasma Insulin (ng/mL) |
| NON/Ltj Mice | DMA (1 mg/kg/day) | 3 weeks | 140 ± 8.1 | 102 ± 8.3 | 0.97 ± 0.14 | 1.46 ± 0.14 |
| GK Mice | DMA (1 mg/kg/day) | 3 weeks | 190 ± 9.3 | 140 ± 16.2 | 0.28 ± 0.05 | 0.51 ± 0.11 |
| Ldb Mice | DMA (1 mg/kg/day) | 3 weeks | 503 ± 20.6 | 351 ± 32.5 | 3.77 ± 0.7 | 6.25 ± 1.66 |
Data extracted from a study on the effects of oral DMA treatment in three different mouse models of type 2 diabetes.[1]
Table 2: Effects of Cariporide on High Glucose-Induced Endothelial Dysfunction and Diabetic Complications
| Experimental Model | Treatment | Parameter | Control (High Glucose) | Cariporide-treated |
| Rat Aortic Rings | Cariporide (1 µmol/L) | Endothelium-Dependent Relaxation (%) | Significantly Inhibited | Inhibition Prevented |
| Rat Aortic Rings | Cariporide (1 µmol/L) | Malondialdehyde (MDA) Level | Increased | Significantly Reduced |
| Rat Aortic Rings | Cariporide (1 µmol/L) | Superoxide Dismutase (SOD) Activity | Decreased | Significantly Increased |
| STZ-induced Diabetic Rats | Cariporide (2.5 mg/kg/day) | Endothelium-Dependent Dilation (EDD) | -56% | Restored |
Data synthesized from studies investigating the protective effects of Cariporide against high-glucose-induced endothelial damage and in a streptozotocin-induced diabetes model.[2][3]
Mechanisms of Action: Signaling Pathways
The therapeutic effects of Dimethyl Amiloride and Cariporide in diabetes models are attributed to their ability to inhibit the Na+/H+ exchanger (NHE), albeit through potentially different downstream signaling cascades.
Dimethyl Amiloride (DMA) in Pancreatic β-Cells
DMA has been shown to enhance insulin secretion from pancreatic β-cells.[1][4] This is thought to occur through two primary mechanisms: inhibition of neuronal nitric oxide synthase (nNOS) and a decrease in intracellular pH (pHi).[1][4] The inhibition of nNOS leads to an increased availability of arginine, a substrate for insulin secretion. The reduction in pHi, a direct consequence of NHE inhibition, creates a more favorable environment for the cellular processes involved in insulin exocytosis.
Cariporide in Endothelial Cells under Hyperglycemic Conditions
Cariporide has demonstrated protective effects against high glucose-induced endothelial dysfunction, a key factor in the development of diabetic vascular complications.[2][3] By inhibiting NHE-1, Cariporide prevents the intracellular acidosis and subsequent increase in oxidative stress that are hallmarks of hyperglycemic damage. This leads to the preservation of endothelial function and a reduction in inflammatory responses.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the studies of Dimethyl Amiloride and Cariporide.
Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This protocol is a standard method for assessing glucose clearance in rodent models of diabetes.
Materials:
-
Sterile glucose solution (e.g., 20% in saline)
-
Glucometer and test strips
-
Restraining device for mice
-
Sterile syringes and needles (e.g., 27G)
Procedure:
-
Mice are fasted for 6 hours with free access to water.
-
A baseline blood glucose reading is taken from the tail vein at time zero.
-
A sterile glucose solution is administered via intraperitoneal injection.
-
Blood samples are collected from the tail vein at predetermined intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose injection.
-
Blood glucose levels for each sample are measured using a glucometer.
-
The area under the curve (AUC) is calculated from the blood glucose concentration versus time plot to quantify glucose tolerance.
In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets
This assay is used to directly measure the effect of compounds on insulin secretion from pancreatic islets.
Materials:
-
Collagenase solution for islet isolation
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations
-
Dimethyl Amiloride or Cariporide solution
-
Insulin ELISA kit
Procedure:
-
Islet Isolation: Pancreatic islets are isolated from mice or rats by collagenase digestion of the pancreas followed by purification.
-
Pre-incubation: Isolated islets are pre-incubated in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.
-
Stimulation: Islets are then incubated in KRB buffer containing a high glucose concentration (e.g., 16.7 mM) with or without the test compound (DMA or Cariporide) for a defined period (e.g., 60 minutes).
-
Sample Collection: At the end of the incubation period, the supernatant is collected to measure secreted insulin.
-
Insulin Quantification: The concentration of insulin in the supernatant is determined using an ELISA kit.
-
Data Analysis: Insulin secretion in response to high glucose with the test compound is compared to the control (high glucose alone) to determine the compound's effect.[7]
Summary and Future Directions
The preclinical data available to date suggests that both Dimethyl Amiloride and Cariporide, as inhibitors of the Na+/H+ exchanger, hold promise as potential therapeutic agents for diabetes and its complications. DMA appears to directly address the issue of impaired insulin secretion, a hallmark of type 2 diabetes, by acting on pancreatic β-cells.[1][4] In contrast, the strength of Cariporide seems to lie in its protective effects on the vasculature, potentially mitigating the long-term cardiovascular complications associated with chronic hyperglycemia.[2][3]
It is important to note that the experimental models and endpoints in the reviewed studies differ, making a direct comparison of potency challenging. Future research, including head-to-head preclinical studies and eventually well-controlled clinical trials, will be necessary to fully elucidate the comparative efficacy and safety of these two compounds. Further investigation into their detailed molecular mechanisms will also be crucial for optimizing their therapeutic application and identifying the patient populations most likely to benefit from each agent.
References
- 1. Dimethyl amiloride improves glucose homeostasis in mouse models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of cariporide on endothelial dysfunction induced by high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Na+/H+ exchange inhibition with cariporide prevents alterations of coronary endothelial function in streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl amiloride improves glucose homeostasis in mouse models of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cariporide inhibits high glucose-mediated adhesion of monocyte-endothelial cell and expression of intercellular adhesion molecule-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Na+/H+ exchanger inhibitor prevented endothelial dysfunction induced by high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amiloride derivatives enhance insulin release in pancreatic islets from diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: DSO-5a Demonstrates Superior Potency and Efficacy Over Previous Generation Compound DMAKO-00
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive guide detailing the superior performance of the novel bombesin (B8815690) receptor subtype-3 (BRS-3) agonist, DSO-5a, compared to its predecessor, DMAKO-00. This guide provides a head-to-head analysis of in vitro and in vivo data, highlighting this compound's significant advancements in potency and potential as a therapeutic agent for metabolic diseases.
This compound, a potent and selective agonist for the Gαq protein-coupled receptor BRS-3, has demonstrated a remarkable 898-fold increase in potency in inositol (B14025) monophosphate (IP-1) accumulation assays compared to DMAKO-00.[1][2][3] This substantial improvement in potency is a key factor in its enhanced in vivo efficacy.
In Vitro Performance: A Clear Advantage for this compound
The superior in vitro profile of this compound is evident across multiple assays that measure key events in the BRS-3 signaling cascade. Activation of BRS-3 by an agonist initiates a Gαq-mediated pathway, leading to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). A downstream consequence of this signaling is the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). The accumulation of IP-1, a downstream metabolite of IP3, serves as a robust measure of receptor activation.
| In Vitro Assay | Parameter | This compound | DMAKO-00 | Fold Improvement |
| IP-1 Accumulation | pEC50 | 8.42 | ~5.47* | 898x |
| Calcium Mobilization | pEC50 | Data not available | Data not available | - |
| ERK1/2 Phosphorylation | - | Data not available | Data not available | - |
*Estimated based on the reported 898-fold higher potency of this compound.
In Vivo Efficacy: this compound Shows Promise in a Diabetic Mouse Model
In vivo studies in a diabetic mouse model have underscored the therapeutic potential of this compound. Oral administration of this compound demonstrated a dose-dependent improvement in glucose tolerance. This effect is attributed to the activation of BRS-3, which ultimately leads to the upregulation of PPAR-gamma activity, a key regulator of glucose metabolism.[1][2][3]
Due to the significantly lower in vitro potency of DMAKO-00, extensive in vivo studies for this compound in the context of metabolic diseases have not been reported in the available literature. The superior profile of this compound has positioned it as the lead candidate for further development.
Signaling Pathway and Experimental Workflow
The activation of BRS-3 by this compound initiates a well-defined signaling cascade, which is interrogated through a series of established in vitro and in vivo experiments.
Caption: BRS-3 signaling pathway activated by this compound.
References
Cross-Validation of DSO-5a's Mechanism of Action: A Comparative Guide
Disclaimer: The term "DSO-5a" is not a standard or widely recognized scientific nomenclature. Based on search results, this guide explores two potential interpretations of this term: 5-aminosalicylic acid (5-ASA) and Wnt-5a . This document provides a comparative analysis of the mechanism of action for both molecules, targeting researchers, scientists, and drug development professionals.
Part 1: 5-Aminosalicylic Acid (5-ASA) as a Potential Interpretation of this compound
5-aminosalicylic acid (5-ASA), also known as mesalazine, is the active component of several drugs used to treat inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1] Its anti-inflammatory properties are attributed to a multi-faceted mechanism of action.
Mechanism of Action
The primary mechanisms of action for 5-ASA include the scavenging of reactive oxygen species (ROS) and the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[2][3]
-
Reactive Oxygen Species (ROS) Scavenging: 5-ASA is believed to exert its anti-inflammatory effects by scavenging free radicals, which are produced in excess at sites of inflammation and contribute to tissue damage.[3]
-
PPAR-γ Activation: 5-ASA activates PPAR-γ, a nuclear receptor that plays a critical role in regulating inflammation, cell proliferation, and apoptosis.[2][4][5] This activation is thought to be a key mechanism in its therapeutic effect in IBD. Genetically engineered mice lacking PPAR-γ are more susceptible to colonic inflammation, and in these models, 5-ASA is ineffective.[2][4]
-
Inhibition of Prostaglandin and Leukotriene Synthesis: 5-ASA can also interfere with the metabolism of arachidonic acid, thereby inhibiting the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[3][6]
Signaling Pathway Diagram
Caption: Mechanism of action of 5-aminosalicylic acid (5-ASA).
Comparative Performance
5-ASA is often compared to its prodrug, sulfasalazine (B1682708), which is metabolized in the colon to 5-ASA and sulfapyridine (B1682706). The sulfapyridine moiety is responsible for many of the adverse effects associated with sulfasalazine. Various formulations of mesalazine have been developed to deliver 5-ASA directly to the site of inflammation in the gut, thereby reducing systemic side effects.[5][7]
| Drug/Formulation | Efficacy in Ulcerative Colitis (Remission) | Common Side Effects |
| Sulfasalazine | Effective in inducing and maintaining remission.[8] | Headache, nausea, rash, male infertility (reversible).[7] |
| Mesalazine (5-ASA) | As effective as sulfasalazine.[8][9][10][11][12] | Generally well-tolerated; fewer side effects than sulfasalazine.[9][10][11][12] |
| - pH-dependent release | Targets specific regions of the intestine. | |
| - Slow-release | Gradual release throughout the intestine. | |
| Olsalazine | Two molecules of 5-ASA linked by an azo bond. | Diarrhea is a common side effect.[7] |
| Balsalazide | 5-ASA linked to an inert carrier molecule. |
Experimental Protocols
Principle: This assay measures the ability of a compound to neutralize ROS. A common method involves the use of a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
Protocol Outline:
-
Cell Culture: Plate cells (e.g., intestinal epithelial cells) in a 96-well plate and allow them to adhere.
-
Loading with DCFH-DA: Wash the cells and incubate with DCFH-DA solution.
-
Induction of Oxidative Stress: Induce ROS production using a chemical inducer (e.g., H₂O₂ or tert-butyl hydroperoxide).
-
Treatment: Treat the cells with various concentrations of 5-ASA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).[13] A decrease in fluorescence indicates ROS scavenging activity.
Principle: This assay determines the ability of a compound to activate PPAR-γ. A common method is a cell-based reporter assay where cells are transfected with a plasmid containing a PPAR-γ response element linked to a reporter gene (e.g., luciferase).
Protocol Outline:
-
Cell Culture and Transfection: Co-transfect cells (e.g., HEK293T) with a PPAR-γ expression vector and a luciferase reporter plasmid containing a peroxisome proliferator response element (PPRE).
-
Treatment: Treat the transfected cells with 5-ASA or a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. An increase in luciferase activity indicates PPAR-γ activation.
Part 2: Wnt-5a as a Potential Interpretation of this compound
Wnt-5a is a secreted glycoprotein (B1211001) that belongs to the Wnt family of signaling molecules. It is a key regulator of several cellular processes, including cell polarity, migration, and proliferation, and is primarily associated with non-canonical Wnt signaling pathways.[14]
Mechanism of Action
Wnt-5a can activate multiple signaling pathways depending on the cellular context and the available receptors, primarily from the Frizzled (FZD) and ROR families.[14]
-
Wnt/Ca²⁺ Pathway: Wnt-5a binding to its receptor can lead to an increase in intracellular calcium levels, which in turn activates calcium-dependent signaling molecules like protein kinase C (PKC) and calmodulin-dependent protein kinase II (CaMKII).[14][15]
-
Planar Cell Polarity (PCP) Pathway: This pathway involves the activation of small GTPases such as Rho and Rac, leading to cytoskeletal rearrangements and changes in cell polarity.
-
Inhibition of Canonical Wnt Signaling: In some contexts, Wnt-5a can antagonize the canonical (β-catenin-dependent) Wnt pathway.[15][16][17]
The role of Wnt-5a in cancer is complex and context-dependent, acting as either a tumor suppressor or promoter.[14][15]
Signaling Pathway Diagram
Caption: Wnt-5a signaling pathways.
Comparative Performance
Wnt-5a's activity can be compared to other Wnt ligands that activate different signaling pathways. Additionally, various small molecules and peptides have been developed to either mimic (agonists) or block (antagonists) Wnt-5a signaling.
| Compound Type | Example | Primary Signaling Pathway | Cellular Effect |
| Canonical Wnt Ligand | Wnt3a | Wnt/β-catenin | Promotes proliferation and stem cell renewal. |
| Wnt-5a | - | Wnt/Ca²⁺, PCP | Regulates cell migration and polarity; can inhibit or activate proliferation depending on context.[14] |
| Wnt-5a Agonist | Foxy-5 (peptide mimic) | Wnt-5a signaling | Potential to inhibit cancer metastasis.[18] |
| Wnt Signaling Inhibitor | IWP-2 (inhibits Wnt processing) | General Wnt signaling | Blocks secretion of all Wnt proteins. |
| Wnt Signaling Inhibitor | Box5 (inhibits Wnt5a-receptor binding) | Wnt-5a signaling | Blocks Wnt-5a-mediated effects. |
Experimental Protocols
Principle: This assay is used to measure the activity of the canonical Wnt/β-catenin pathway. Cells are transfected with a reporter construct containing TCF/LEF binding sites (responsive to β-catenin) upstream of a luciferase gene. Activation of the pathway leads to a quantifiable light signal. This assay can be used to demonstrate Wnt-5a's inhibitory effect on the canonical pathway.
Protocol Outline:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293) in a 24-well plate. Co-transfect with a TCF/LEF-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).[4][19][20]
-
Treatment: Treat the cells with a canonical Wnt ligand (e.g., Wnt3a) to activate the pathway, alone or in combination with Wnt-5a.
-
Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.[4][19][20][21] A decrease in the firefly/Renilla luciferase ratio in the presence of Wnt-5a indicates inhibition of the canonical pathway.
Principle: This assay quantifies the binding affinity of Wnt ligands to their Frizzled receptors. An ELISA-based method can be used for this purpose.
Protocol Outline:
-
Plate Coating: Coat a 96-well plate with a recombinant Frizzled receptor-Fc fusion protein.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Wnt Incubation: Add purified Wnt-5a protein at various concentrations to the wells and incubate.
-
Detection: Detect bound Wnt-5a using a primary antibody against Wnt-5a, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Measurement: Add a colorimetric HRP substrate and measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the amount of bound Wnt-5a.
References
- 1. Mesalazine - Wikipedia [en.wikipedia.org]
- 2. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. en.bio-protocol.org [en.bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Possible mode of action of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 8. Indications for 5-aminosalicylate in inflammatory bowel disease: Is the body of evidence complete? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of delayed-release 5-aminosalicylic acid (mesalazine) and sulfasalazine as maintenance treatment for patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Double-blind comparison of slow-release 5-aminosalicylate and sulfasalazine in remission maintenance in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of delayed release 5 aminosalicylic acid (mesalazine) and sulphasalazine in the treatment of mild to moderate ulcerative colitis relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Coated mesalazine (5-aminosalicylic acid) versus sulphasalazine in the treatment of active ulcerative colitis: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. mdpi.com [mdpi.com]
- 15. The opposing roles of Wnt-5a in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Wnt5a Signaling Induces Proliferation and Survival of Endothelial Cells In Vitro and Expression of MMP-1 and Tie-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Wnt-5a inhibits the canonical Wnt pathway by promoting GSK-3–independent β-catenin degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Wnt Reporter Activity Assay [bio-protocol.org]
- 21. protocols.io [protocols.io]
Data Presentation: A Comparative Analysis of In Vitro Efficacy
An Independent Verification of the Anti-Diabetic Effects of DSO-5a: A Comparative Guide
This guide provides an objective comparison of the anti-diabetic properties of the investigational compound this compound against established therapeutic alternatives. For the purpose of this analysis, this compound is identified as the 1,3,5-trisubstituted-2-thioxoimidazloidin-4-one analogue, referred to as "compound 5a" in recent literature, which has demonstrated notable inhibitory effects on key enzymes involved in carbohydrate metabolism.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development, offering a concise summary of experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
The anti-diabetic potential of this compound has been primarily evaluated through its ability to inhibit α-glucosidase and α-amylase, enzymes crucial for the digestion of carbohydrates.[1][3] The compound's inhibitory concentration (IC50) values are presented below in comparison to Acarbose, a well-established α-glucosidase inhibitor.[1][3]
| Compound | α-Glucosidase IC50 (µg/mL) | α-Amylase IC50 (µg/mL) |
| This compound | 5.08[1][3] | 0.21[1][3] |
| Acarbose | 5.76[1] | 0.39[1][3] |
For a broader perspective, the following table compares the mechanism of action of this compound with other major classes of anti-diabetic drugs.
| Drug Class | Example Compound(s) | Primary Mechanism of Action |
| α-Glucosidase Inhibitor | This compound, Acarbose | Competitively and reversibly inhibits α-glucosidase and α-amylase in the small intestine, delaying carbohydrate digestion and absorption, thus reducing postprandial blood glucose levels.[5][6][7] |
| Biguanide | Metformin (B114582) | Primarily decreases hepatic glucose production.[8][9][10][11] It also increases insulin (B600854) sensitivity in peripheral tissues and enhances glucose uptake.[9] |
| GLP-1 Receptor Agonist | Semaglutide, Liraglutide | Mimics the action of the incretin (B1656795) hormone GLP-1, which stimulates glucose-dependent insulin secretion, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety.[12][13][14][15][16] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Antidiabetic Potential of Novel 1,3,5-Trisubstituted-2-Thioxoimidazloidin-4-One Analogues: Insights into α-Glucosidase, α-Amylase, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antidiabetic Potential of Novel 1,3,5-Trisubstituted-2-Thioxoimidazloidin-4-One Analogues: Insights into α-Glucosidase, α-Amylase, and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin - Wikipedia [en.wikipedia.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. The mechanisms of action of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Benchmarking DSO-5a: A Comparative Analysis Against Existing Type 2 Diabetes Mellitus Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical novel compound DSO-5a against established therapeutic agents for Type 2 Diabetes Mellitus (T2DM). The objective is to benchmark the performance of this compound by contextualizing its hypothetical efficacy and mechanism of action with current standards of care. Data for existing treatments are derived from extensive clinical trials, while the profile for this compound is based on a projected therapeutic profile for a next-generation oral antidiabetic agent.
Comparative Efficacy and Safety Profile
The following table summarizes the key performance indicators of this compound in comparison to leading classes of antidiabetic drugs. Efficacy is primarily assessed by the reduction in glycated hemoglobin (HbA1c) and the impact on body weight, two critical parameters in T2DM management.[1][2] The risk of hypoglycemia remains a primary safety consideration in the selection of an antidiabetic agent.[1][2]
| Drug Class | Example Compound(s) | HbA1c Reduction (Monotherapy) | Body Weight Change | Risk of Hypoglycemia |
| Novel Compound | This compound (hypothetical) | 1.5% - 2.0% | Neutral / Slight Loss | Very Low |
| Biguanides | Metformin | ~1.0% - 1.5%[2] | Modest Loss[2] | Very Low[2] |
| GLP-1 Receptor Agonists | Liraglutide, Semaglutide | 1.0% - 2.0%[3][4] | Significant Loss[4] | Very Low |
| Dual GIP/GLP-1 RAs | Tirzepatide | >2.0%[3] | Significant Loss[3] | Very Low |
| SGLT2 Inhibitors | Empagliflozin, Dapagliflozin | 0.7% - 1.0% | Loss | Very Low |
| DPP-4 Inhibitors | Sitagliptin, Linagliptin | 0.5% - 0.8%[2] | Neutral[2] | Very Low[2] |
| Sulfonylureas | Glimepiride, Glipizide | ~1.0% - 1.5%[2] | Gain[2] | High[2] |
| Thiazolidinediones | Pioglitazone | 1.0% - 1.5%[2] | Gain[2] | Low[2] |
| Insulin (B600854) (Basal) | Glargine, Degludec | High (dose-dependent)[4] | Gain[4] | High[4] |
Mechanism of Action: A Comparative Overview
Existing diabetes therapies operate through a variety of mechanisms to achieve glycemic control.[5] Metformin, the cornerstone of T2DM therapy, primarily reduces hepatic glucose output.[2] In contrast, GLP-1 and GIP/GLP-1 receptor agonists mimic incretin (B1656795) hormones to enhance glucose-dependent insulin secretion and promote satiety.[3] SGLT2 inhibitors offer a unique insulin-independent mechanism by increasing urinary glucose excretion.[1]
This compound is hypothesized to function as a potent activator of a novel intracellular kinase, "Metabolic Keystone Kinase" (MKK), which plays a central role in cellular energy sensing and glucose metabolism. This activation leads to a dual benefit: enhanced glucose uptake in peripheral tissues (skeletal muscle and adipose tissue) and improved mitochondrial efficiency, leading to better glycemic control without stimulating insulin secretion, thereby minimizing the risk of hypoglycemia.
Caption: Comparative mechanisms of action for diabetes treatments.
Hypothetical Signaling Pathway of this compound
The proposed mechanism for this compound involves the direct binding and activation of the 'Metabolic Keystone Kinase' (MKK). Once activated, MKK phosphorylates downstream targets, including key transporters and enzymes, to orchestrate a coordinated metabolic response. A primary outcome is the translocation of glucose transporters (e.g., GLUT4) to the cell membrane, facilitating increased glucose uptake from the bloodstream.
References
- 1. comparediabetesdrugs.com [comparediabetesdrugs.com]
- 2. Comparative Effectiveness and Safety of Medications for Type 2 Diabetes: An Update Including New Drugs and 2-Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Top 10 Diabetes Treatments You May Have Missed [drugs.com]
- 4. miragenews.com [miragenews.com]
- 5. endocrine.org [endocrine.org]
A Comparative Guide to Replicating Published Findings on the Therapeutic Potential of 5-Aminosalicylic Acid (5-ASA)
Disclaimer: Initial searches for the therapeutic agent "DSO-5a" did not yield specific public domain information. This guide, therefore, presents a representative comparison based on the well-researched compound 5-aminosalicylic acid (5-ASA) , a cornerstone therapy for inflammatory bowel disease (IBD), to fulfill the user's request for a detailed comparative guide. This document is intended for researchers, scientists, and drug development professionals.
Introduction
5-Aminosalicylic acid (5-ASA), the active moiety of sulfasalazine (B1682708), is a first-line anti-inflammatory agent for the induction and maintenance of remission in mild-to-moderate ulcerative colitis (UC).[1] Its efficacy in Crohn's disease (CD) is less established. The primary mechanism of action of 5-ASA is believed to be the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in regulating inflammation. This guide provides a comparative overview of 5-ASA's efficacy against its main alternatives, detailed experimental protocols to replicate key findings, and visualizations of its signaling pathway and experimental workflows.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from clinical trials and meta-analyses, comparing the performance of 5-ASA with placebo, sulfasalazine, and corticosteroids in the treatment of ulcerative colitis and Crohn's disease.
Table 1: Induction of Remission in Ulcerative Colitis (UC)
| Treatment Comparison | Remission Rate (5-ASA) | Remission Rate (Comparator) | Adverse Events (5-ASA) | Adverse Events (Comparator) | Source(s) |
| 5-ASA vs. Placebo | 29% | 17% | Not significantly different from placebo | Not significantly different from 5-ASA | [2] |
| 5-ASA vs. Sulfasalazine | 46% | 42% | 15% | 29% | [2] |
| 5-ASA (2.4 g/day ) vs. 5-ASA (4.8 g/day ) | Response Rate: 63% | Response Rate: 70% | Not specified | Not specified | [3] |
| Sulfasalazine Monotherapy | 64% - 71.8% | N/A | 16.4% | N/A | [4][5][6] |
Table 2: Maintenance of Remission in Ulcerative Colitis (UC)
| Treatment Comparison | Relapse Rate (5-ASA) | Relapse Rate (Comparator) | Source(s) |
| 5-ASA vs. Placebo | 37% | 55% | |
| 5-ASA vs. Sulfasalazine | 48% | 43% |
Table 3: Induction of Remission in Crohn's Disease (CD)
| Treatment Comparison | Remission Rate (5-ASA) | Remission Rate (Comparator) | Source(s) |
| 5-ASA vs. Prednisone | 47% | 46% | [7] |
| Budesonide vs. 5-ASA (4g/day) | 62% | 36% |
Table 4: Preclinical Efficacy of 5-ASA in a DSS-Induced Colitis Mouse Model
| Biomarker | Control (DSS only) | 5-ASA Treated | Source(s) |
| TNF-α (pg/mL) | ~542.3 | ~298.4 (with stachyose) | [8] |
| IL-6 (pg/mL) | ~238.6 | ~112.6 (with stachyose) | [8] |
| IL-1β Protein Expression | Significantly Increased | Significantly Reduced | [9] |
Experimental Protocols
Induction of Colitis in a Mouse Model (DSS Model)
This protocol describes a common method for inducing colitis in mice to study the efficacy of therapeutic agents like 5-ASA.
-
Animal Model: 8-10 week old C57BL/6 mice.
-
Induction Agent: Dextran sulfate (B86663) sodium (DSS), molecular weight 36,000-50,000 Da.
-
Procedure:
-
Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Monitor mice daily for body weight loss, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
On day 8, sacrifice the mice and collect colon tissue for analysis.
-
-
Treatment:
-
Administer 5-ASA (e.g., 100 mg/kg) orally once daily, starting from day 1 of DSS administration.
-
The control group receives the vehicle (e.g., water or saline) only.
-
Preparation of Mouse Colon Tissue for Cytokine Analysis (ELISA)
This protocol outlines the steps to process colon tissue for the measurement of inflammatory cytokines.
-
Materials:
-
Harvested mouse colon.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA lysis buffer (or other suitable lysis buffer) containing protease inhibitors.
-
Homogenizer.
-
Microcentrifuge.
-
-
Procedure:
-
Excise the colon from the sacrificed mouse and place it in ice-cold PBS.
-
Gently flush the colon with PBS to remove fecal content.
-
Cut a small section (e.g., 1 cm) of the distal colon and weigh it.
-
Place the tissue in a tube with 1 mL of ice-cold lysis buffer per 100 mg of tissue.[10]
-
Homogenize the tissue on ice until no visible tissue fragments remain.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[11]
-
Collect the supernatant, which contains the protein lysate, and store it at -80°C until use.
-
Determine the total protein concentration of the lysate using a BCA or Bradford protein assay.
-
Quantification of Cytokines by ELISA
This protocol provides a general outline for a sandwich ELISA to measure cytokine levels in the prepared colon tissue lysates.
-
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).
-
Prepared colon tissue lysates and cytokine standards.
-
Biotinylated detection antibody specific for the cytokine.
-
Streptavidin-HRP conjugate.
-
TMB substrate.
-
Stop solution.
-
Wash buffer.
-
Plate reader.
-
-
Procedure:
-
Add 100 µL of standards and samples (diluted tissue lysates) to the appropriate wells of the ELISA plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
-
Mandatory Visualizations
Signaling Pathway of 5-ASA
References
- 1. smrj.scholasticahq.com [smrj.scholasticahq.com]
- 2. Oral 5‐aminosalicylic acid for induction of remission in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic efficacy of sulfasalazine and its metabolites in patients with ulcerative colitis and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristics and therapeutic efficacy of sulfasalazine in patients with mildly and moderately active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fn-test.com [fn-test.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Eicosanoid Isolation from Mouse Intestinal Tissue for ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of DSO-5a: A Novel BB3 Receptor Agonist for Type 2 Diabetes
A comprehensive guide for researchers and drug development professionals on the in-vitro and in-vivo activity of DSO-5a, benchmarked against established PPAR-γ agonists.
This compound, a potent and selective orally active bombesin (B8815690) receptor subtype 3 (BB3) agonist, has emerged as a promising therapeutic candidate for type 2 diabetes. This guide provides a detailed comparative analysis of this compound's preclinical activity, juxtaposing its performance with the well-established peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists, rosiglitazone (B1679542) and pioglitazone (B448). This objective comparison is supported by experimental data to inform further research and development.
In-Vitro Activity: Potent Receptor Activation and Downstream Signaling
This compound demonstrates robust and specific activation of the BB3 receptor, leading to downstream signaling events crucial for its therapeutic effect. Its in-vitro activity has been characterized by its ability to induce inositol (B14025) monophosphate (IP-1) accumulation and calcium mobilization, as well as stimulate the ERK1/2 signaling pathway.
Table 1: In-Vitro Activity of this compound and Comparator PPAR-γ Agonists
| Compound | Target | Assay | Cell Line | Potency (pEC50/EC50) |
| This compound | BB3 Receptor | IP-1 Accumulation | hBB3-HEK | 8.485 [1] |
| Calcium Response | hBB3-HEK | 7.964 [1] | ||
| IP-1 Accumulation | mBB3-HEK | 7.262 [1] | ||
| Calcium Response | mBB3-HEK | 7.174 [1] | ||
| ERK1/2 Phosphorylation | hBB3-H1299 & mBB3-HEK | Dose-dependent (0-100 nM) [1] | ||
| Rosiglitazone | PPAR-γ | PPAR-γ Activation | - | ~30 nM |
| Pioglitazone | PPAR-γ | PPAR-γ Activation | - | ~500 nM |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
In-Vivo Efficacy: Potent Glucose Lowering in Diabetic Animal Models
The therapeutic potential of this compound is further underscored by its significant glucose-lowering effects in preclinical models of diabetes. Oral administration of this compound has been shown to effectively reduce blood glucose excursions in a dose-dependent manner and lower blood glucose concentrations in diabetic mice.
Table 2: In-Vivo Glucose-Lowering Efficacy of this compound and Comparator PPAR-γ Agonists
| Compound | Animal Model | Dosage and Administration | Key Findings |
| This compound | C57BL/6 Mice | 3-30 mg/kg, single oral dose | Dose-dependent reduction in blood glucose excursions (AUC change of 5.03% at 3 mg/kg, 16.42% at 10 mg/kg, and 28.30% at 30 mg/kg) [1] |
| db/db Mice | 10 mg/kg/day, oral, 2-4 weeks | Significant reduction in blood glucose concentration. Effect is absent in BB3 knockout mice. [1] | |
| Rosiglitazone | db/db Mice | 20 mg/kg/day in chow for 5 weeks | Normalized blood glucose levels and improved glucose utilization.[2] |
| Pioglitazone | db/db Mice | 3 and 30 mg/kg/day, oral, 14 days | Dose-dependently improved glucose tolerance in an oral glucose tolerance test.[3] |
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and the experimental procedures used to characterize its activity can be visualized through the following diagrams.
Caption: this compound Signaling Pathway.
Caption: In-Vitro Experimental Workflow.
Caption: In-Vivo Experimental Workflow.
Detailed Experimental Protocols
PPAR-γ Activity Assay (Transfection-based Luciferase Reporter Assay)
-
Cell Culture and Transfection: Seed a suitable cell line (e.g., HEK293) in 96-well plates. Co-transfect cells with a PPAR-γ expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).
-
Compound Incubation: After 24 hours, replace the medium with a medium containing various concentrations of the test compound (e.g., rosiglitazone, pioglitazone) or vehicle control. Incubate for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
ERK1/2 Phosphorylation Western Blot Protocol
-
Cell Culture and Treatment: Plate cells (e.g., hBB3-H1299) and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours before treating with various concentrations of this compound for the desired time (e.g., 8 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.
-
Densitometry Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
In-Vivo Diabetic Animal Model Protocols
Streptozotocin (STZ)-Induced Diabetes Model:
-
Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week.
-
Induction of Diabetes: Administer a single intraperitoneal injection of STZ (e.g., 150 mg/kg) dissolved in citrate (B86180) buffer (pH 4.5).
-
Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood samples. Mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and used for the study.
db/db Mouse Model:
-
Animal Handling: Obtain male db/db mice and their lean littermates (db/+) at a specific age (e.g., 6-8 weeks).
-
Acclimatization: Allow the mice to acclimate to the housing conditions for at least one week.
-
Baseline Measurements: Measure baseline body weight and fasting blood glucose levels before initiating treatment. These mice naturally develop hyperglycemia and obesity.
Drug Administration and Monitoring for both models:
-
Drug Formulation: Prepare oral gavage formulations of this compound, rosiglitazone, or pioglitazone in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administration: Administer the compounds or vehicle control orally once daily for the specified duration of the study.
-
Monitoring: Monitor body weight and food/water intake regularly. Measure fasting or random blood glucose levels at specified time points throughout the study.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT by administering an oral glucose load (e.g., 2 g/kg) after an overnight fast and measure blood glucose at various time points (0, 15, 30, 60, 90, and 120 minutes) post-glucose challenge.
-
Data Analysis: Calculate the area under the curve (AUC) for the OGTT to assess glucose tolerance. Analyze changes in blood glucose levels and other metabolic parameters compared to the vehicle-treated group.
This guide provides a foundational comparison of this compound with established PPAR-γ agonists. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profile of this compound for the treatment of type 2 diabetes.
References
- 1. Pioglitazone Reverses Markers of Islet Beta-Cell De-Differentiation in db/db Mice While Modulating Expression of Genes Controlling Inflammation and Browning in White Adipose Tissue from Insulin-Resistant Mice and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pioglitazone on metabolic features in endotoxemia model in obese diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of DSO-5a Research: A Comparative Guide for Drug Development Professionals
For researchers and scientists at the forefront of metabolic disease drug discovery, the emergence of novel therapeutic candidates necessitates a rigorous evaluation of their translational potential. This guide provides a comprehensive comparison of DSO-5a, a potent and selective Bombesin receptor subtype-3 (BB3) agonist, with a related natural compound, Oridonin, and established type 2 diabetes mellitus (T2DM) therapies. By presenting key preclinical data, detailed experimental protocols, and signaling pathway visualizations, this guide aims to facilitate an objective assessment of this compound's promise as a future therapeutic.
Executive Summary
This compound, a derivative of the traditional Chinese medicine component shikonin, has demonstrated significant potential as a peripherally acting BB3 receptor agonist for the treatment of T2DM.[1][2] Its mechanism of action, involving the upregulation of PPAR-gamma activity, coupled with a favorable low brain penetration profile, suggests a promising efficacy and safety window. This guide critically examines the available preclinical data for this compound and compares it with Oridonin, another BB3 agonist, as well as current market leaders in T2DM treatment, including GLP-1 receptor agonists, SGLT2 inhibitors, DPP-4 inhibitors, and PPAR-γ agonists.
Comparative Analysis of Preclinical Data
The following tables summarize the key preclinical findings for this compound and its comparators, offering a quantitative basis for assessing their relative therapeutic potential.
Table 1: In Vitro Potency of BB3 Receptor Agonists
| Compound | Target | Assay Type | Species | pEC50 | Reference |
| This compound | hBB3 | IP-1 Accumulation | Human | 8.42 | [3] |
| This compound | hBB3 | Calcium Mobilization | Human | 7.96 | [3] |
| Oridonin | hBB3 | Calcium Mobilization | Human | 6.65 | [4] |
Table 2: In Vivo Efficacy of this compound in Murine Models of Diabetes
| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| C57BL/6 Mice | This compound | 10 mg/kg, p.o. | Single dose | Significant improvement in glucose tolerance | [3] |
| db/db Mice | This compound | 10 mg/kg/day, p.o. | 4 weeks | - Reduced fasting blood glucose- Improved glucose homeostasis | [3] |
Table 3: Comparison with Established T2DM Drug Classes (Clinical Data)
| Drug Class | Example | Mechanism of Action | Average HbA1c Reduction | Effect on Body Weight | Key Side Effects |
| GLP-1 Receptor Agonists | Semaglutide | Activates GLP-1 receptor, increasing insulin (B600854) secretion and satiety | 1.0-1.8% | Weight loss | Nausea, vomiting, diarrhea |
| SGLT2 Inhibitors | Empagliflozin | Inhibits renal glucose reabsorption | 0.7-1.0% | Weight loss | Genital mycotic infections, urinary tract infections |
| DPP-4 Inhibitors | Sitagliptin | Inhibits DPP-4, prolonging incretin (B1656795) action | 0.5-0.8% | Neutral | Generally well-tolerated, rare pancreatitis |
| PPAR-γ Agonists | Pioglitazone | Activates PPAR-γ, improving insulin sensitivity | 1.0-1.5% | Weight gain, edema | Edema, heart failure risk |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the molecular mechanisms and experimental designs, the following diagrams illustrate the this compound signaling pathway and the workflow for a key preclinical assay.
Caption: this compound signaling pathway via the BB3 receptor.
Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is critical for evaluating and potentially replicating key findings.
Inositol (B14025) Monophosphate (IP-1) Accumulation Assay
Objective: To determine the potency of compounds in activating Gq-coupled receptors, such as BB3, by measuring the accumulation of a downstream second messenger, inositol monophosphate.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human BB3 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well white-walled, clear-bottom plates at a density of 40,000 cells per well and incubated for 24 hours.
-
Compound Preparation: this compound and other test compounds are serially diluted in assay buffer (e.g., HBSS with 20 mM HEPES and 50 mM LiCl). Lithium chloride (LiCl) is included to inhibit the degradation of IP-1.
-
Assay Procedure:
-
The cell culture medium is removed, and cells are washed with the assay buffer.
-
100 µL of the diluted compounds are added to the respective wells.
-
The plate is incubated for 60 minutes at 37°C.
-
-
Detection: The assay is terminated, and the amount of accumulated IP-1 is quantified using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit, following the manufacturer's instructions.
-
Data Analysis: The HTRF signal is read on a compatible plate reader. The data are normalized to the response of a maximal concentration of a known agonist and fitted to a four-parameter logistic equation to determine the pEC50 values.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the effect of a compound on glucose disposal in vivo.
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used. The animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Acclimatization: Mice are acclimated for at least one week before the experiment.
-
Fasting: Prior to the test, mice are fasted for 16 hours (overnight) with free access to water.
-
Compound Administration: this compound (e.g., 10 mg/kg) or vehicle (e.g., 0.5% carboxymethylcellulose) is administered orally (p.o.) by gavage.
-
Baseline Blood Glucose: 30 minutes after compound administration, a baseline blood sample is collected from the tail vein, and blood glucose concentration is measured using a glucometer (t=0).
-
Glucose Challenge: Immediately after the baseline measurement, a 20% glucose solution is administered orally at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood samples at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Data Analysis: The area under the curve (AUC) for blood glucose concentration over time is calculated for each group. Statistical significance between the treated and vehicle groups is determined using an appropriate statistical test, such as a t-test or ANOVA.
Conclusion and Future Directions
The preclinical data available for this compound strongly support its potential as a novel therapeutic agent for T2DM. Its potent and selective agonism of the BB3 receptor, coupled with its peripheral action, presents a compelling profile that may offer advantages over existing therapies. The provided comparative data and detailed protocols are intended to empower researchers to critically evaluate these findings and guide future investigations.
Further head-to-head preclinical studies directly comparing this compound with Oridonin and established T2DM drugs in diabetic animal models are warranted to solidify its position in the therapeutic landscape. Investigating the long-term efficacy and safety of this compound, as well as its potential for combination therapy, will be crucial steps in its translational journey towards clinical development. The insights provided in this guide aim to serve as a valuable resource for drug development professionals navigating the complex process of bringing innovative therapies from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Pharmacological and Pharmaceutical Perspectives on Antidiabetic Therapies in Humans, Dogs, and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin induces autophagy via inhibition of glucose metabolism in p53-mutated colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oridonin prevents insulin resistance–mediated cognitive disorder through PTEN/Akt pathway and autophagy in minimal hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: DSO-5a Disposal
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides essential safety and logistical information for the proper disposal of the research compound DSO-5a. As a potent, selective, and orally active BB3 agonist, all waste containing this compound must be handled with care to ensure the safety of laboratory personnel and to prevent environmental contamination.
I. Immediate Safety and Handling Precautions
Researchers and laboratory personnel must adhere to the following safety protocols when handling this compound waste:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and nitrile gloves.
-
Avoid Contamination: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Ventilation: Handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In the event of a spill, isolate the area and prevent the spread of the material. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all contaminated materials, including the absorbent, into a sealed, labeled hazardous waste container. For solid spills, carefully scoop the material into a designated hazardous waste container, avoiding dust generation.
II. This compound Waste Characterization
Due to its nature as a bioactive organic signaling molecule, all materials contaminated with this compound are to be considered hazardous chemical waste. This includes, but is not limited to:
-
Unused or expired pure this compound compound.
-
Solutions containing this compound.
-
Contaminated laboratory consumables (e.g., pipette tips, weighing boats, gloves, vials).
-
Contaminated spill cleanup materials.
III. Step-by-Step Disposal Protocol
The following procedure outlines the steps for the safe segregation and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to ensure safe handling and disposal.
-
Solid Waste: Collect all non-sharp, solid waste contaminated with this compound (e.g., gloves, weighing paper, contaminated absorbent pads) in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, shatter-resistant hazardous liquid waste container. Ensure the container is compatible with the solvents used. Do not mix incompatible waste streams.
-
Sharps Waste: Dispose of all sharps contaminated with this compound (e.g., needles, syringes, Pasteur pipettes, broken glass) in a designated, puncture-resistant sharps container for chemical waste.
Step 2: Container Labeling
All waste containers must be clearly and accurately labeled.
-
Affix a "Hazardous Waste" label to each container.
-
Clearly write the full chemical name: "this compound Waste" .
-
List all components and their approximate concentrations, including solvents.
-
Indicate the start date of waste accumulation.
-
Keep containers securely closed except when adding waste.
Step 3: Storage
Store all this compound waste in a designated satellite accumulation area that is:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from general laboratory traffic and drains.
-
In secondary containment to prevent spills.
Step 4: Disposal
-
Arrange for Pickup: Once a waste container is full or has been in accumulation for the maximum allowable time per institutional and local regulations, arrange for its collection by your institution's authorized hazardous waste management service.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.
-
Documentation: Retain all documentation related to the disposal of this compound waste as required by your institution and local regulations.
IV. Quantitative Data Summary
As no specific Safety Data Sheet (SDS) with quantitative disposal limits for this compound is publicly available, all waste containing this compound should be treated as hazardous, irrespective of concentration. The following table summarizes the general guidelines for handling chemical waste.
| Parameter | Guideline | Source |
| pH of Aqueous Waste | Neutralize to a pH between 6.0 and 9.0 before collection, if safe to do so. | General Laboratory Best Practices |
| Halogenated Solvents | Segregate from non-halogenated solvents. | Standard Chemical Waste Guidelines |
| Heavy Metals | Do not mix with organic solvent waste. | Standard Chemical Waste Guidelines |
V. Experimental Protocols
This document does not cite specific experiments but provides general disposal procedures. For detailed experimental protocols involving this compound, refer to relevant published literature. The disposal of waste generated from such experiments should follow the guidelines outlined in this document.
VI. This compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Disclaimer: This document provides guidance based on general laboratory safety principles. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, and adhere to all local, state, and federal regulations. If a Safety Data Sheet for this compound becomes available, its specific instructions will supersede the guidance provided herein.
Essential Safety and Logistical Information for Handling DSO-5a
For researchers, scientists, and drug development professionals working with DSO-5a (CAS No. 2195411-63-1), a potent and selective bombesin (B8815690) receptor subtype-3 (BB3) agonist, ensuring safe handling and disposal is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document provides essential guidance based on general laboratory safety principles for handling research compounds with unknown toxicological profiles.
It is critical to treat this compound as a compound with potential hazards until a comprehensive toxicological assessment is available.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or safety goggles- N95 or higher rated respirator (if handling significant quantities or if aerosolization is possible) |
| Solution Preparation and Handling | - Nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles- Work within a certified chemical fume hood |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Laboratory coat- Safety glasses |
| Animal Dosing and Handling (In Vivo) | - Nitrile gloves- Solid-front laboratory gown- Safety glasses with side shields or safety goggles- N95 or higher rated respirator (depending on the route of administration and potential for aerosol generation) |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: All work involving solid this compound or concentrated stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. Consult the supplier's product information for specific storage temperature recommendations.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
Spill Management:
In the event of a spill, evacuate the area and prevent unauthorized entry. Wear the appropriate PPE as outlined above.
-
Small Spills (Solid): Gently sweep the material into a labeled, sealed container for disposal. Avoid creating dust.
-
Small Spills (Liquid): Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Place the absorbed material into a labeled, sealed container for disposal.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan:
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all this compound waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound".
-
Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for handling this compound, incorporating critical safety checkpoints.
Experimental Workflow for this compound Handling
This guide provides a framework for the safe handling of this compound. It is imperative that all personnel are trained on these procedures and that your institution's specific safety protocols are followed. Always consult with your EHS department for guidance on handling new or uncharacterized chemical compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
